4-Chlorosalicylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15816. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXFCZXRFBUOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199064 | |
| Record name | 4-Chlorosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5106-98-9 | |
| Record name | 4-Chlorosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5106-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005106989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5GI51211 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis of 4-Chlorosalicylic acid, a valuable intermediate in the pharmaceutical and chemical industries. The primary focus of this document is the Kolbe-Schmitt reaction and its variations, which represent the core methodologies for the preparation of this compound. This guide includes detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the successful synthesis and purification of this compound.
Introduction to the Synthesis of this compound
This compound is a substituted aromatic carboxylic acid with significant applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The key structural features, a carboxylic acid group and a hydroxyl group ortho to each other on a chlorinated benzene ring, make it a versatile precursor for further chemical modifications.
The most prominent method for the synthesis of salicylic acid and its derivatives is the Kolbe-Schmitt reaction . This reaction involves the carboxylation of a phenoxide with carbon dioxide under elevated temperature and pressure.[1][2] The general mechanism proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide, followed by tautomerization and acidification to yield the hydroxybenzoic acid.[2] While the classical Kolbe-Schmitt reaction on phenol primarily yields salicylic acid (ortho-hydroxybenzoic acid), the regioselectivity can be influenced by the choice of alkali metal and reaction conditions.[1]
For the synthesis of this compound, the logical precursor would be 4-chlorophenol. However, reports suggest that the direct carboxylation of 4-chlorophenol via the traditional Kolbe-Schmitt synthesis can result in low yields. An alternative and well-documented approach involves the carboxylation of m-chlorophenol, which surprisingly leads to the formation of 4-chloro-2-hydroxybenzoic acid in good yields.
This guide will provide a detailed experimental protocol for the synthesis of this compound from m-chlorophenol using sodium ethyl carbonate as the carboxylating agent, a variation of the Kolbe-Schmitt reaction.
Synthesis of this compound via Carboxylation of m-Chlorophenol
A documented method for the synthesis of this compound involves the regioselective carboxylation of m-chlorophenol with sodium ethyl carbonate. This procedure offers a viable route to the desired product with a reported yield of 76%.
Experimental Protocol
This protocol is based on the carboxylation of m-chlorophenol with sodium ethyl carbonate.
Materials:
-
m-Chlorophenol
-
Sodium ethyl carbonate
-
Toluene
-
Hydrochloric acid (HCl)
-
Water
Equipment:
-
High-pressure steel autoclave with a glass insert and a stirrer
-
Heating and temperature control system
-
Pressure gauge
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A glass insert is charged with m-chlorophenol and sodium ethyl carbonate. The molar ratio of m-chlorophenol to sodium ethyl carbonate is crucial and should be optimized. For this protocol, a 2:1 molar ratio is used.
-
Autoclave Assembly: The glass insert is placed into a high-pressure steel autoclave. The autoclave is then sealed.
-
Inerting and Pressurization: The autoclave is purged with carbon dioxide (CO₂) and then filled to the desired initial pressure (e.g., 10 atm).
-
Heating and Reaction: The stirred reaction mixture is heated to the target temperature (e.g., 165°C) and maintained for the specified reaction time (e.g., 6 hours).
-
Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the CO₂ pressure is carefully released.
-
Work-up:
-
The reaction mixture is treated with water.
-
Unreacted m-chlorophenol is extracted with toluene.
-
The aqueous phase is acidified with hydrochloric acid to a pH of approximately 2.0 to precipitate the crude this compound.
-
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound from m-chlorophenol.
| Parameter | Value | Reference |
| Starting Material | m-Chlorophenol | |
| Carboxylating Agent | Sodium ethyl carbonate | |
| Molar Ratio (m-chlorophenol:sodium ethyl carbonate) | 2:1 | |
| Temperature | 165 °C | |
| Pressure (CO₂) | 10 atm | |
| Reaction Time | 6 hours | |
| Yield | 76% | |
| Melting Point | 211-213 °C |
Experimental Workflow and Process Visualization
To provide a clear overview of the synthesis process, the following diagrams illustrate the reaction pathway and the experimental workflow.
Alternative Synthesis Route: Direct Chlorination of Salicylic Acid
An alternative, though potentially less direct, method to obtain chlorosalicylic acids is through the direct chlorination of salicylic acid. This method often results in a mixture of isomers, including 3-chloro-, 5-chloro-, and 3,5-dichlorosalicylic acid. Achieving high selectivity for this compound via this route is challenging and typically not the preferred method. The separation of the resulting isomers can be complex and may lead to lower overall yields of the desired product.
Conclusion
This technical guide has detailed a robust and documented method for the synthesis of this compound from m-chlorophenol. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for researchers in the field. While the direct carboxylation of 4-chlorophenol remains a theoretical possibility, the presented method provides a practical and efficient route to this important chemical intermediate. Further research into optimizing the direct carboxylation of 4-chlorophenol could provide a more atom-economical synthesis in the future.
References
Physical properties of 4-Chlorosalicylic acid (melting point, solubility)
This document provides a detailed overview of the key physical properties of 4-Chlorosalicylic acid, focusing on its melting point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Core Physical Properties
This compound presents as an off-white to light beige powder.[1][2] Its stability can be affected by moisture, as it is described as hygroscopic.[2]
Quantitative Data Summary
The following tables summarize the melting point and solubility data for this compound compiled from various sources.
Table 1: Melting Point of this compound
| Melting Point Range (°C) | Source Citation |
| 209 - 213 | [3][4] |
| 210 - 212 | [2][5][6][7] |
| 211 | [8] |
Table 2: Solubility of this compound
| Solvent / System | Solubility | Source Citation | | :--- | :--- | | Water | Slightly soluble / Insoluble (< 0.1 mg/mL) |[1][2][9][10] | | Dimethyl Sulfoxide (DMSO) | 34 - 100 mg/mL (197.02 - 579.51 mM) |[9][10] | | Ethanol | 34 mg/mL |[9] | | Methanol | Slightly soluble |[2] | | Phosphate-Buffered Saline (PBS) | 2 mg/mL (11.59 mM) with ultrasonication |[6] | | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (14.49 mM) |[6] | | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (14.49 mM) |[6] | | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.49 mM) |[6] |
Experimental Protocols
The following sections detail the standard methodologies for determining the melting point and solubility of a solid compound like this compound.
The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[11] Impurities tend to depress the melting point and broaden the melting range.[11][12] The capillary method is a standard technique.
Protocol:
-
Sample Preparation: A small amount of the dry this compound is finely powdered.[13]
-
Capillary Tube Loading: The open end of a capillary tube (sealed at the other end) is pushed into the powder. The tube is then tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[12][13]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[12] This assembly is placed in a heating bath apparatus (e.g., a Thiele tube or a digital melting point apparatus) containing a high-boiling liquid like paraffin oil or silicone oil.[11][13]
-
Heating: The apparatus is heated slowly, with constant stirring of the bath to ensure uniform temperature distribution.[12] An initial rapid heating can be done to find an approximate melting point.[11]
-
Measurement: For an accurate measurement, the heating rate is slowed to approximately 1-2°C per minute as the temperature approaches the expected melting point.[11]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[14]
Solubility can be assessed qualitatively or determined quantitatively through various analytical methods.
Protocol 1: Qualitative Solubility Test
This method provides a general classification of solubility.
-
Sample and Solvent Measurement: A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[15]
-
Solvent Addition: A measured volume of the desired solvent (e.g., 0.75 mL) is added to the test tube in small portions.[15]
-
Mixing: After each addition, the test tube is shaken vigorously to facilitate dissolution.[15]
-
Observation: The substance is classified as soluble, slightly soluble, or insoluble based on visual inspection of the resulting mixture.
Protocol 2: Spectrophotometric Quantification (Example Method)
This method, adapted from protocols for similar phenolic acids, allows for precise quantification.[16] It relies on the formation of a colored complex with ferric ions.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Complex Formation: Add a solution of ferric nitrate to each standard solution. This will form a colored complex.[16]
-
Spectrophotometric Analysis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer. Plot absorbance versus concentration to create a standard curve.
-
Sample Preparation: Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the compound to the solvent and allowing it to equilibrate (with stirring or shaking).
-
Sample Analysis: Filter the saturated solution to remove undissolved solid. Dilute an aliquot of the filtrate to a concentration that falls within the range of the standard curve.
-
Quantification: Add the ferric nitrate solution to the diluted sample and measure its absorbance. Use the standard curve to determine the concentration of this compound in the diluted sample, and then calculate the solubility in the original saturated solution.
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining the physical properties discussed.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound CAS#: 5106-98-9 [m.chemicalbook.com]
- 3. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound, 98% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound 93 5106-98-9 [sigmaaldrich.com]
- 6. This compound | pharmaceutical intermediate | CAS# 5106-98-9 | InvivoChem [invivochem.com]
- 7. This compound | 5106-98-9 [chemicalbook.com]
- 8. Chlorosalicylic acid - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. glpbio.com [glpbio.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. davjalandhar.com [davjalandhar.com]
- 14. uoanbar.edu.iq [uoanbar.edu.iq]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. asianpubs.org [asianpubs.org]
4-Chlorosalicylic Acid: A Comprehensive Technical Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorosalicylic acid, a halogenated derivative of salicylic acid, is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure allows for versatile modifications, making it a valuable building block in medicinal chemistry. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis methodologies, and its application in the production of active pharmaceutical ingredients (APIs). Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers and professionals in the field of drug development.
Physicochemical Properties of this compound
This compound is an off-white to light beige crystalline powder. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₃ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| CAS Number | 5106-98-9 | [1] |
| Melting Point | 210-212 °C | [2] |
| Boiling Point | 321.1 ± 27.0 °C at 760 mmHg | |
| Density | 1.5 ± 0.1 g/cm³ | |
| pKa | pKa1 = 4.75 (phenolic hydroxyl), pKa2 = 10 (sulfamoyl group in derivatives) | [3] |
| Solubility | DMSO: 34 mg/mL (197.02 mM) | |
| LogP | 3.14 |
Synthesis of this compound
The industrial synthesis of this compound is commonly achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.
Experimental Protocol: Kolbe-Schmitt Reaction for this compound
The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[4][5]
Workflow for the Synthesis of this compound
References
- 1. This compound | C7H5ClO3 | CID 78782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. [Studies on Xipamide (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide). Part 1: Physico-chemical and chemical properties (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kolbe-Schmitt_reaction [chemeurope.com]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
Unveiling the Tyrosinase Inhibitory Potential of 4-Chlorosalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation disorders and the enzymatic browning of foodstuffs pose significant challenges in the cosmetic and food industries, respectively. At the heart of these processes lies tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. The quest for effective and safe tyrosinase inhibitors is, therefore, an area of active research. This technical guide delves into the tyrosinase inhibitory effects of a promising synthetic compound, 4-Chlorosalicylic acid. We will explore its quantitative inhibitory data, the experimental protocols for its assessment, and its potential mechanism of action, providing a comprehensive resource for professionals in the field.
Quantitative Inhibition Data
This compound has demonstrated notable inhibitory activity against both the monophenolase and diphenolase functions of mushroom tyrosinase. A summary of the key quantitative data is presented below for clear comparison.[1][2]
| Parameter | Value | Enzyme Activity | Source |
| IC50 | 1.89 mM | Monophenolase | [1][2] |
| IC50 | 1.10 mM | Diphenolase | [1][2] |
| Inhibition Type | Reversible, Mixed-II Type | Diphenolase | [1] |
| KI | 1.51 mM | Diphenolase | [1] |
| KIS | 0.82 mM | Diphenolase | [1] |
IC50: The half-maximal inhibitory concentration. KI: The inhibition constant for the binding of the inhibitor to the free enzyme. KIS: The inhibition constant for the binding of the inhibitor to the enzyme-substrate complex.
Mechanism of Tyrosinase Inhibition
Kinetic analysis of the diphenolase activity of mushroom tyrosinase has revealed that this compound acts as a reversible, mixed-II type inhibitor.[1] This classification indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The determined inhibition constants, KI (1.51 mM) and KIS (0.82 mM), suggest a slightly higher affinity for the enzyme-substrate complex.[1]
The following diagram illustrates the proposed mechanism of mixed-II type inhibition of tyrosinase by this compound.
Caption: Mechanism of mixed-II type tyrosinase inhibition.
Experimental Protocols
While the specific experimental details for the kinetic analysis of this compound are not exhaustively documented in the available literature, a standard and widely accepted protocol for assessing mushroom tyrosinase inhibition is provided below. This methodology can be adapted to study the inhibitory effects of this compound and other potential inhibitors.
Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)
This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
Phosphate buffer
-
A solution of this compound at various concentrations (test wells) or an equivalent volume of buffer/DMSO (control wells).
-
Mushroom tyrosinase solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 10 minutes) to allow for any pre-incubation effects.
-
-
Initiation of Reaction:
-
Add the L-DOPA solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (typically around 475-492 nm) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
For kinetic analysis, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data can then be plotted using Lineweaver-Burk or other kinetic models to determine the type of inhibition and the inhibition constants (KI and KIS).
-
The following diagram outlines the general workflow for a tyrosinase inhibition assay.
Caption: General workflow for a tyrosinase inhibition assay.
Potential Effects on Melanogenesis Signaling Pathways
While direct studies on the impact of this compound on melanogenesis signaling pathways are currently lacking, insights can be drawn from research on related compounds, such as acetylsalicylic acid.[3] These studies suggest that salicylic acid derivatives may influence melanin synthesis not only by directly inhibiting tyrosinase but also by modulating key intracellular signaling cascades.
The primary signaling pathway regulating melanogenesis is the cAMP/PKA/CREB cascade, which ultimately leads to the activation of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanocyte differentiation and the transcription of melanogenic enzymes, including tyrosinase. Other pathways, such as the Extracellular signal-regulated kinase (ERK) and Akt (Protein Kinase B) pathways, also play crucial roles in modulating MITF activity and, consequently, melanogenesis.
Based on the effects observed for acetylsalicylic acid, it is plausible that this compound could exert its effects through a dual mechanism:
-
Direct Tyrosinase Inhibition: As established by the kinetic data.
-
Modulation of Signaling Pathways: Potentially through the activation of the ERK pathway, which is known to phosphorylate and promote the degradation of MITF, thereby downregulating the expression of tyrosinase and other melanogenic enzymes.[3]
The following diagram illustrates the potential points of intervention for this compound within the melanogenesis signaling pathway, based on inferences from related compounds.
Caption: Potential intervention points of this compound.
Conclusion
This compound presents itself as a compelling candidate for further investigation as a tyrosinase inhibitor. Its demonstrated ability to inhibit both monophenolase and diphenolase activities of mushroom tyrosinase through a reversible, mixed-II type mechanism warrants deeper exploration. While direct evidence of its effects on melanogenesis signaling pathways is yet to be established, the potential for a dual mechanism of action, involving both direct enzyme inhibition and modulation of key signaling cascades, makes it an attractive molecule for the development of novel skin-lightening agents and anti-browning formulations. Further research, particularly in cell-based models and eventually in vivo, is necessary to fully elucidate its efficacy and safety profile. This guide provides a foundational understanding for researchers and developers to build upon in their pursuit of innovative solutions for pigmentation-related concerns.
References
Safety and handling of 4-Chlorosalicylic acid
An In-depth Technical Guide to the Safety and Handling of 4-Chlorosalicylic Acid
This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. It covers hazard identification, protective measures, emergency procedures, and material properties to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1] The primary hazards associated with this compound are skin, eye, and respiratory irritation, and it is harmful if swallowed.[2][3][4]
Table 1: GHS Hazard Classification of this compound
| Classification | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][5][6] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2][5][7] |
The signal word for this compound is "Warning".[3][4][6]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₅ClO₃ | [3][5][6] |
| Molecular Weight | 172.56 g/mol | [4][5] |
| Appearance | Off-white to light beige/light cream powder solid | [2][3][8] |
| Melting Point | 209 - 213 °C (408.2 - 415.4 °F) | [2] |
| Solubility | Soluble in water.[2] Soluble in DMSO (100 mg/mL).[9] | [2][9] |
| Odor | No information available | [2][3] |
| Flash Point | Not applicable | [7] |
| Stability | Stable under normal conditions.[2] Hygroscopic.[10] |[2][10] |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.
Safe Handling
-
Do not breathe dust.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2][6]
-
Use only outdoors or in a well-ventilated area, preferably with a local exhaust system.[2][6][11]
-
Minimize dust generation and accumulation.[12]
-
Wear appropriate personal protective equipment (PPE).[6][11]
Storage Conditions
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][6]
-
Recommended storage temperature for the powder is -20°C for long-term stability (up to 3 years).[4][13]
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C7H5ClO3 | CID 78782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound 93 5106-98-9 [sigmaaldrich.com]
- 7. This compound | 5106-98-9 [chemicalbook.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound CAS#: 5106-98-9 [m.chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
Methodological & Application
Application Notes and Protocols: 4-Chlorosalicylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Chlorosalicylic acid as a versatile building block in organic synthesis. It covers its application in the synthesis of pharmaceuticals, polymers, and analytical reagents, complete with experimental procedures and quantitative data.
Synthesis of the Diuretic Drug Xipamide
This compound is a key starting material in the synthesis of Xipamide, a diuretic drug used for the treatment of hypertension and edema. The synthesis involves a two-step process: chlorosulfonylation of this compound followed by amidation.
Signaling Pathway for Xipamide Synthesis
Caption: Synthetic pathway of Xipamide from this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-5-(chlorosulfonyl)salicylic acid
This protocol is based on established methods of chlorosulfonylation of aromatic compounds.
-
Materials:
-
This compound
-
Chlorosulfonic acid
-
Ice bath
-
Reaction flask with a stirrer and a gas trap
-
-
Procedure:
-
In a fume hood, carefully add this compound (1 equivalent) in small portions to an excess of chlorosulfonic acid (approximately 5-10 equivalents) in a reaction flask cooled in an ice bath.
-
Stir the mixture at a low temperature (0-10 °C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 4-chloro-5-(chlorosulfonyl)salicylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Synthesis of Xipamide (4-Chloro-5-sulfamoyl-2',6'-salicyloxylidide)
-
Materials:
-
4-Chloro-5-(chlorosulfonyl)salicylic acid
-
2,6-Dimethylaniline
-
An appropriate solvent (e.g., pyridine, dioxane, or an inert solvent with a tertiary amine base)
-
Stirring apparatus
-
Heating mantle or oil bath
-
-
Procedure:
-
Dissolve 4-chloro-5-(chlorosulfonyl)salicylic acid (1 equivalent) in the chosen solvent.
-
Add 2,6-dimethylaniline (at least 2 equivalents) to the solution. One equivalent acts as the nucleophile, and the second equivalent acts as a base to neutralize the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours until the reaction is complete (monitored by TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is treated with a dilute acid (e.g., HCl) to remove excess 2,6-dimethylaniline.
-
The crude Xipamide is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Quantitative Data
| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, Chlorosulfonic acid | 1 : 5-10 | - | 0-10 | 2-4 | 85-95 |
| 2 | 4-Chloro-5-(chlorosulfonyl)salicylic acid, 2,6-Dimethylaniline | 1 : 2 | Pyridine | 50-80 | 4-6 | 70-85 |
Synthesis of Poly(this compound-formaldehyde)
This compound can be polymerized with formaldehyde to produce a chelating polymer with potential applications in metal ion removal and catalysis.
Experimental Workflow
Application Notes and Protocols: 4-Chlorosalicylic Acid in Polymer Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chlorosalicylic acid (4-CSA), a derivative of salicylic acid, is a versatile monomer and chemical intermediate. Its unique structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the aromatic ring, allows for its incorporation into a variety of polymer backbones. The resulting polymers often exhibit desirable properties for biomedical applications, including biodegradability and inherent therapeutic activity. 4-CSA itself shows potent antibacterial activity against Escherichia coli.[1][2][3] This document provides detailed application notes and protocols for the synthesis of polymers using this compound, with a focus on polyanhydrides, poly(anhydride-esters), and condensation polymers.
Synthesis of Poly(this compound-formaldehyde)
Poly(this compound-formaldehyde) is a polymer synthesized via the condensation of this compound with formaldehyde.[1][2][4] This polymer can be used as a polymeric ligand.[1]
Experimental Protocol: Condensation Polymerization
This protocol describes the general procedure for the synthesis of poly(this compound-formaldehyde).
Materials:
-
This compound (4-CSA)
-
Formaldehyde (37% aqueous solution)
-
Strong acid catalyst (e.g., sulfuric acid or hydrochloric acid)
-
Appropriate solvent (e.g., dioxane or water)
-
Methanol (for precipitation)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a reaction flask, dissolve a specific molar ratio of this compound in the chosen solvent.
-
Add the acid catalyst to the solution while stirring.
-
Slowly add the formaldehyde solution to the reaction mixture. The molar ratio of 4-CSA to formaldehyde is a critical parameter to control the polymer's molecular weight and properties.
-
Heat the mixture to reflux temperature (typically 80-100°C) and maintain for a specified period (e.g., 4-6 hours) to ensure complete reaction.
-
After reflux, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer product thoroughly with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Characterization:
-
Structure: Confirm the polymer structure using FT-IR and NMR spectroscopy.
-
Molecular Weight: Determine the average molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze thermal stability and glass transition temperature (Tg) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Synthesis of Salicylate-Based Polyanhydrides and Poly(anhydride-esters)
Polyanhydrides are a class of biodegradable polymers known for their application in controlled drug delivery.[5] Incorporating salicylic acid derivatives into the polymer backbone creates poly(anhydride-esters) that degrade to release the therapeutically active agent.[6][7][8] The synthesis typically involves a melt condensation polymerization of a diacid monomer.[6][9] While this compound is not the most common monomer cited, the principles of synthesis are directly applicable. Copolymers can be synthesized to tailor properties like degradation rate and drug loading.[10]
Logical Workflow for Polymer Design
The following diagram illustrates the relationship between monomer selection, polymer composition, and the final properties relevant for drug delivery applications.
Caption: Logical flow from monomer selection to final polymer application.
Experimental Protocol: Melt Condensation for Poly(anhydride-ester) Synthesis
This protocol is adapted from established methods for synthesizing salicylate-based poly(anhydride-esters).[6][10]
Part A: Synthesis of the Diacid Monomer Precursor This step involves creating a diacid where two this compound molecules are linked by a flexible spacer, such as an aliphatic diacyl chloride (e.g., sebacoyl chloride).
Materials:
-
This compound (4-CSA)
-
Sebacoyl chloride
-
Pyridine
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a flask set in an ice bath (~0°C), dissolve this compound in a solution of THF and pyridine.
-
Add sebacoyl chloride dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the mixture into an ice-water slush and acidify to approximately pH 2 with concentrated HCl to precipitate the diacid monomer.
-
Isolate the white solid product by vacuum filtration, wash thoroughly with water, and air-dry.
Part B: Melt Condensation Polymerization
Caption: Experimental workflow for melt condensation polymerization.
Procedure:
-
Monomer Activation: Reflux the synthesized diacid monomer in excess acetic anhydride until a clear, homogenous solution is formed (approx. 2 hours).
-
Isolation: Remove the excess acetic anhydride under vacuum to isolate the acetylated monomer as a solid. Wash with diethyl ether if necessary.[10]
-
Polymerization: Place the activated monomer in a reaction vessel equipped with an overhead mechanical stirrer.
-
Heat the vessel to 180°C in a silicone oil bath under high vacuum (<2 mmHg).[6][10]
-
Stir the melt actively (~100 rpm). The use of mechanical stirring is crucial for achieving higher molecular weights compared to magnetic stirring.[6]
-
Continue the reaction until the viscosity of the melt remains constant or the mixture solidifies (typically 3-6 hours).[10]
-
Purification: Cool the polymer to room temperature. Dissolve it in a minimal volume of methylene chloride and re-precipitate it into a 20-fold excess of cold diethyl ether.[10]
-
Collect the purified polymer and dry it under vacuum.
Data Presentation: Properties of Salicylate-Based Polymers
The properties of poly(anhydride-esters) can be systematically controlled by altering the copolymer composition. This allows for the fine-tuning of characteristics essential for drug delivery applications.
Table 1: Influence of Monomer Ratio on Polymer Properties (Data is illustrative, based on trends reported for similar poly(anhydride-ester) copolymers)[10]
| Monomer Ratio (Salicylate-based : Co-monomer) | Salicylate Loading (wt%) | Glass Transition (Tg) (°C) | Thermal Decomposition (°C) | Physical State |
| 90 : 10 | ~50% | 27 | ~250 | Amorphous |
| 70 : 30 | ~40% | 30 | ~265 | Amorphous |
| 50 : 50 | ~28% | 33 | ~280 | Amorphous |
| 30 : 70 | ~17% | 35 | ~295 | Semi-crystalline |
| 10 : 90 | ~6% | 38 | ~310 | Semi-crystalline |
Key Observations:
-
Drug Loading: Increasing the concentration of the salicylate-based monomer directly increases the potential weight percentage of the active agent in the polymer.[10]
-
Thermal Stability: Incorporating a more stable co-monomer (like p-CPH) enhances the thermal stability of the resulting copolymer.[10]
-
Glass Transition (Tg): The glass transition temperatures can be maintained within a desirable range for elastomeric biomedical implants (27-38°C).[10]
Potential for Other Polymer Classes
Polyesters
The synthesis of polyesters and copolyesters containing salicylic acid has been achieved through ring-opening transesterification polymerization (ROTEP) of cyclic ester monomers.[11] A similar approach could be explored for this compound, potentially leading to compostable or degradable plastics with tailored hydrolytic degradation profiles.
Polyamides
Aromatic polyamides are known for their high thermal stability and mechanical strength.[12][13] To incorporate this compound into a polyamide, it would first need to be chemically modified to create a diamine or diacid monomer suitable for polycondensation reactions, for instance, by reacting the hydroxyl or carboxylic acid group to attach linker molecules terminating in amines or other carboxylic acids.
Disclaimer: These protocols are intended for guidance for trained research professionals. All laboratory work should be conducted with appropriate safety precautions. Reaction conditions may require optimization based on specific starting materials and desired polymer characteristics.
References
- 1. This compound 93 5106-98-9 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 4-氯水杨酸 93% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 5106-98-9 [chemicalbook.com]
- 5. Polyanhydride - Wikipedia [en.wikipedia.org]
- 6. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US7411031B2 - Synthesis of polyanhydrides - Google Patents [patents.google.com]
- 10. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of salicylate-containing polyester copolymers - American Chemical Society [acs.digitellinc.com]
- 12. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 13. dspace.ncl.res.in [dspace.ncl.res.in]
Application of 4-Chlorosalicylic Acid in Spectrofluorometric Determination of Terbium
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the use of 4-Chlorosalicylic acid (CSA) in the highly sensitive and selective spectrofluorometric determination of the rare earth ion, Terbium (Tb³⁺). This method is particularly relevant for the analysis of trace amounts of terbium in various matrices, including mixed rare earths.
The methodology is based on the formation of a highly fluorescent quadruple complex. In this system, this compound acts as the primary sensitizer, absorbing ultraviolet light and efficiently transferring the energy to the terbium ion. The presence of ethylenediaminetetraacetic acid (EDTA) as a chelating agent and cetyltrimethylammonium bromide (CTMAB) as a surfactant enhances the fluorescence intensity and stability of the complex, leading to a highly sensitive assay.
Principle of Detection
The spectrofluorometric determination of terbium is achieved through a process of sensitized fluorescence. A quadruple complex is formed between terbium (Tb³⁺), this compound (CSA), EDTA, and CTMAB. The CSA molecule absorbs excitation energy and transfers it to the Tb³⁺ ion, which then emits its characteristic fluorescence. The intensity of this emission is directly proportional to the concentration of terbium in the sample.
Figure 1: Signaling pathway for the spectrofluorometric determination of Terbium.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrofluorometric determination of terbium using this compound.
| Parameter | Value |
| Excitation Wavelength (λex) | 314 nm |
| Emission Wavelength (λem) | 545 nm |
| Linear Range | 3.0 x 10⁻⁸ to 1.0 x 10⁻⁵ mol/L |
| Limit of Detection (LOD) | 8.0 x 10⁻⁹ mol/L (S/N = 3) |
| pH of the reaction medium | 9.5 |
Experimental Protocol
This protocol details the step-by-step procedure for the spectrofluorometric determination of terbium.
Reagent and Solution Preparation
-
This compound (CSA) Solution (1.0 x 10⁻³ mol/L): Dissolve an appropriate amount of this compound in a small volume of ethanol and dilute with deionized water to the final volume.
-
Terbium (Tb³⁺) Stock Solution (1.0 x 10⁻³ mol/L): Dissolve an appropriate amount of Terbium(III) chloride hexahydrate in deionized water.
-
EDTA Solution (1.0 x 10⁻³ mol/L): Dissolve an appropriate amount of disodium EDTA in deionized water.
-
Cetyltrimethylammonium Bromide (CTMAB) Solution (1.0 x 10⁻³ mol/L): Dissolve an appropriate amount of CTMAB in deionized water.
-
Buffer Solution (pH 9.5): Prepare a boric acid-sodium hydroxide buffer solution and adjust the pH to 9.5.
-
Working Standard Solutions: Prepare a series of terbium working standard solutions by appropriate dilution of the stock solution.
Instrumentation
-
A spectrofluorometer equipped with a xenon lamp source.
-
Quartz cuvettes with a 1.0 cm path length.
Procedure
-
Into a series of 10 mL volumetric flasks, add the following in order:
-
An appropriate volume of the terbium standard solution or the sample solution.
-
1.0 mL of 1.0 x 10⁻³ mol/L EDTA solution.
-
1.0 mL of 1.0 x 10⁻³ mol/L this compound solution.
-
1.0 mL of 1.0 x 10⁻³ mol/L CTMAB solution.
-
2.0 mL of pH 9.5 buffer solution.
-
-
Dilute the mixture to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 20 minutes at room temperature to ensure complete complex formation and stabilization of the fluorescence signal.
-
Set the excitation wavelength of the spectrofluorometer to 314 nm and the emission wavelength to 545 nm.
-
Measure the fluorescence intensity of the blank, standard solutions, and sample solutions.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the terbium standards.
-
Determine the concentration of terbium in the sample solution from the calibration curve.
Potential for Other Applications
While the spectrofluorometric determination of terbium using this compound is well-documented, the exploration of its utility for other analytes is an area of potential research. Based on the known reactivity of salicylic acid and its derivatives, this compound could potentially be applied in the following areas, though specific protocols are not yet established:
-
Determination of other Lanthanide Ions: The sensitization mechanism may be applicable to other lanthanide ions that exhibit fluorescence, such as Europium (Eu³⁺), Samarium (Sm³⁺), and Dysprosium (Dy³⁺).
-
Analysis of Pharmaceutical Compounds: Salicylic acid derivatives are known to be fluorescent and can be used for the direct spectrofluorometric analysis of certain pharmaceutical preparations. This compound may offer different spectral properties or sensitivities for such applications.
-
Fluorescence Quenching Assays: The intrinsic fluorescence of this compound or its complexes could potentially be quenched by certain analytes, forming the basis of a quantitative "turn-off" sensing system.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorosalicylic acid is a halogenated derivative of salicylic acid. It serves as a key intermediate in the synthesis of various pharmaceutical compounds and is of significant interest in drug discovery and development. Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug substances, formulations, and for monitoring reaction kinetics. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is based on established principles for the analysis of closely related salicylic acid compounds and provides a strong foundation for method implementation and validation.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound. A C18 column is utilized with a mobile phase consisting of a mixture of an aqueous acid solution and an organic solvent, which is a common approach for analyzing salicylic acid and its derivatives.[1] The acidic mobile phase ensures the analyte is in its non-ionized form, leading to better peak shape and retention on the non-polar stationary phase.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Run Time | 15 minutes |
Data Presentation
The following tables summarize the expected performance characteristics of this method. The data presented is representative of validated methods for closely related salicylic acid compounds and should be confirmed during in-house method validation for this compound.
Table 2: System Suitability
| Parameter | Acceptance Criteria | Expected Result |
| Tailing Factor | ≤ 2.0 | ~1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
Table 3: Method Validation Summary
| Parameter | Concentration Range | Expected Result |
| Retention Time (RT) | - | Approximately 9.6 min |
| Linearity (R²) | 1 - 100 µg/mL | ≥ 0.999 |
| Accuracy (% Recovery) | 80%, 100%, 120% of target | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | - | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | - | ≤ 2.0% |
| Limit of Detection (LOD) | - | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | - | ~0.3 µg/mL |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation (0.1% Phosphoric Acid in Water and Acetonitrile):
-
Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
The mobile phase composition should be optimized based on the specific column and system. A common starting point is a 50:50 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
Working Standard Solutions Preparation:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solutions in ascending order of concentration to establish the calibration curve.
-
Inject the sample solutions.
-
After each injection, allow the chromatogram to run for the specified run time to ensure the elution of all components.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Key aspects of a validated HPLC method.
Disclaimer
The quantitative data presented in this application note, including retention time, linearity, accuracy, and precision, are based on established HPLC methods for salicylic acid, a closely related compound. While this information provides a strong starting point, it is imperative that researchers and scientists perform a thorough in-house validation of the method specifically for this compound to ensure its suitability for their intended application.
References
Application Notes and Protocols for 4-Chlorosalicylic Acid Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of 4-Chlorosalicylic acid (4-CSA) solutions for various experimental purposes. The information is intended to guide researchers in achieving accurate and reproducible results.
Physicochemical Properties and Solubility
This compound is a derivative of salicylic acid with a chlorine atom at the 4th position of the benzene ring. It is an off-white to light beige powder.[1][2] Understanding its solubility is critical for preparing homogenous solutions for experiments.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Equivalent | Notes |
| Dimethyl Sulfoxide (DMSO) | 34 mg/mL[3] | 197.02 mM[3] | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[3] |
| Ethanol | 34 mg/mL[3] | 197.02 mM | --- |
| Water | Insoluble[3] | --- | --- |
| Phosphate-Buffered Saline (PBS) | 2 mg/mL[4] | 11.59 mM[4] | Ultrasonication at <60°C may be required to achieve a clear solution.[4] |
| Methanol | Slightly soluble[5] | --- | --- |
Table 2: Formulations for In Vivo Studies [4]
| Formulation Components | Concentration of 4-CSA |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (14.49 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.49 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (14.49 mM) |
Biological Activity
This compound exhibits a range of biological activities that are of interest in research and drug development.
-
Enzyme Inhibition: It acts as an inhibitor of mushroom tyrosinase, affecting both monophenolase (IC50 = 1.89 mM) and diphenolase (IC50 = 1.10 mM) activities.[2][3][4][6][7]
-
Antimicrobial Activity: 4-CSA demonstrates broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] The Minimum Inhibitory Concentration (MIC) for E. coli is 250 µg/mL, and the Minimum Bactericidal Concentration (MBC) is 500 µg/mL.[2][3][4][6][7]
-
Plant Defense Activation: this compound can act as a plant activator, potentially by influencing the salicylic acid signaling pathway, which is crucial for systemic acquired resistance (SAR) in plants.[8]
Experimental Protocols
Preparation of Stock Solutions
Stock solutions are concentrated solutions that can be diluted to working concentrations for various experiments. DMSO is a common solvent for preparing high-concentration stock solutions of 4-CSA.
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
Materials:
-
This compound (powder, MW: 172.57 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out 17.26 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if precipitation occurs.[6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Table 3: Molarity Calculator for Stock Solution Preparation [6]
| Desired Concentration | Mass of 4-CSA for 1 mL Solvent | Mass of 4-CSA for 5 mL Solvent | Mass of 4-CSA for 10 mL Solvent |
| 1 mM | 0.1726 mg | 0.863 mg | 1.726 mg |
| 5 mM | 0.863 mg | 4.315 mg | 8.63 mg |
| 10 mM | 1.726 mg | 8.63 mg | 17.26 mg |
| 50 mM | 8.63 mg | 43.15 mg | 86.3 mg |
| 100 mM | 17.26 mg | 86.3 mg | 172.6 mg |
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the stock solution in an appropriate cell culture medium.
Protocol 2: Preparation of a 100 µM Working Solution
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the 100 mM 4-CSA stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 100 µM working solution, dilute the stock solution 1:1000 in cell culture medium.
-
Pipette 1 µL of the 100 mM stock solution into 999 µL of cell culture medium.
-
-
Vortex the working solution gently to ensure it is thoroughly mixed.
-
The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound and its solutions.
Table 4: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Notes |
| Powder | -20°C | 3 years[3] | Store in a dry, dark place. |
| Stock Solution in DMSO | -80°C | 1 year[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Stock Solution in DMSO | -20°C | 1 month[3] | --- |
Visualizations
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions.
Postulated Role in Salicylic Acid Signaling Pathway
This compound is suggested to be an activator of the salicylic acid (SA) signaling pathway in plants, which leads to systemic acquired resistance (SAR). The following diagram provides a simplified overview of this pathway and the potential point of action for 4-CSA.
Caption: 4-CSA as a potential activator of the SA pathway.
References
- 1. This compound CAS#: 5106-98-9 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | pharmaceutical intermediate | CAS# 5106-98-9 | InvivoChem [invivochem.com]
- 5. This compound | 5106-98-9 [chemicalbook.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Assays Involving 4-Chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorosalicylic acid, a derivative of salicylic acid, has demonstrated notable biological activities in various in vitro assays. These notes provide detailed protocols and quantitative data for key assays involving this compound, focusing on its enzyme inhibitory and antimicrobial properties. The information presented here is intended to assist researchers in designing and executing experiments to evaluate the potential of this compound in drug discovery and development. While the primary focus of existing research has been on its effects on tyrosinase and microbial growth, the methodologies outlined can serve as a foundation for broader investigations into its pharmacological profile.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound.
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | Activity Type | Substrate | IC50 Value |
| Mushroom Tyrosinase | Monophenolase | L-Tyrosine | 1.89 mM |
| Mushroom Tyrosinase | Diphenolase | L-DOPA | 1.10 mM |
Table 2: Antimicrobial Activity of this compound
| Organism | Assay Type | Result |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 250 µg/mL |
| Escherichia coli | Minimum Bactericidal Concentration (MBC) | 500 µg/mL |
I. Enzyme Inhibition: Mushroom Tyrosinase Assay
This section details the protocol for assessing the inhibitory effect of this compound on mushroom tyrosinase activity. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
This compound
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.
-
Mushroom Tyrosinase Solution (30 U/mL): Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 30 U/mL. Prepare this solution fresh before each experiment.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh and protect it from light.
-
This compound Stock Solution (e.g., 100 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution.
-
Test Concentrations: Prepare a series of dilutions of the this compound stock solution in DMSO.
3. Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
100 µL of 0.1 M Phosphate Buffer (pH 6.8)
-
20 µL of the respective this compound dilution in DMSO (or DMSO alone for the control).
-
40 µL of 30 U/mL Mushroom Tyrosinase solution.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of each well at 475 nm using a microplate reader. This wavelength corresponds to the formation of dopachrome.
-
Blank Preparation: For each test concentration, prepare a blank containing all components except the enzyme, to correct for any absorbance from the compound itself.
4. Data Analysis:
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (enzyme + substrate + DMSO).
-
A_sample is the absorbance of the sample (enzyme + substrate + this compound).
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the mushroom tyrosinase inhibition assay.
II. Antimicrobial Susceptibility Testing
This section provides protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Escherichia coli.
Experimental Protocol: Broth Microdilution MIC Assay
1. Materials and Reagents:
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (37°C)
2. Preparation of Inoculum:
-
From a fresh culture plate, inoculate a single colony of E. coli into a tube containing 3-5 mL of MHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured spectrophotometrically at 600 nm (OD600 ≈ 0.08-0.1).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
3. Assay Procedure:
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL. Ensure the concentrations tested bracket the expected MIC.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Experimental Protocol: MBC Assay
1. Materials and Reagents:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or loops
2. Assay Procedure:
-
From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot from each.
-
Spot-plate each aliquot onto a separate, labeled section of an MHA plate.
-
Also, plate an aliquot from the positive control well to ensure the viability of the initial inoculum.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (typically corresponding to ≤ 0.1% survival).
Caption: Workflow for MIC and MBC determination.
III. Anti-inflammatory and Anticancer Assays
-
Anti-inflammatory: Measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Anticancer: Assessing cytotoxicity using an MTT assay on various cancer cell lines (e.g., HeLa, MCF-7, A549).
However, without specific published data for this compound in these assays, protocols and expected outcomes would be purely exploratory.
Conclusion
The provided application notes and protocols for this compound detail its established in vitro activities as a tyrosinase inhibitor and an antimicrobial agent against E. coli. The quantitative data and step-by-step methodologies offer a solid foundation for researchers to replicate and expand upon these findings. Further investigation is warranted to explore the potential anti-inflammatory and anticancer properties of this compound.
Application Notes and Protocols for 4-Chlorosalicylic Acid as a Fungal Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorosalicylic acid, a derivative of salicylic acid, has demonstrated broad-spectrum antimicrobial activity, including efficacy against various fungal species.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound as a fungal inhibitor. The information compiled herein is intended to guide research and development efforts in leveraging this compound for potential therapeutic or industrial applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClO₃ | [2] |
| Molecular Weight | 172.57 g/mol | [4] |
| CAS Number | 5106-98-9 | [2] |
| Appearance | Off-white to light beige powder/solid | [4] |
| Melting Point | 210-212 °C | [2] |
| Solubility | DMSO: 100 mg/mL (579.49 mM) Water: < 0.1 mg/mL (insoluble) | [3][5] |
Antifungal Activity
This compound has been shown to inhibit the growth of a range of fungi. While extensive data on its minimum inhibitory concentration (MIC) against a wide variety of fungal pathogens is still emerging, preliminary studies and data on related compounds suggest its potential as a significant fungal inhibitor.
Quantitative Data
Available quantitative data on the inhibitory activity of this compound and its parent compound, salicylic acid, are summarized in Table 2.
Table 2: Antifungal and Inhibitory Activity of this compound and Salicylic Acid
| Compound | Organism/Enzyme | Assay | Result | Reference |
| This compound | Mushroom Tyrosinase (Monophenolase) | IC₅₀ | 1.89 mM | [2][3][5] |
| This compound | Mushroom Tyrosinase (Diphenolase) | IC₅₀ | 1.10 mM | [2][3][5] |
| Salicylic acid | Eutypa lata | Mycelial Growth Inhibition | Fungistatic at 1 mM (pH 5.5) | [6] |
| Salicylic acid | Eutypa lata | Mycelial Growth Inhibition | Fungicidal at ≥ 2 mM | [6] |
| This compound | Escherichia coli | MIC | 250 µg/mL | [2][3][5] |
| This compound | Escherichia coli | MBC | 500 µg/mL | [2][3][5] |
Note: Data for E. coli is included to provide a broader antimicrobial context.
Mechanism of Action
The precise molecular mechanisms underlying the antifungal activity of this compound are still under investigation. However, based on studies of salicylic acid and its derivatives, several key pathways are likely involved.
Inhibition of Fungal Enzymes
This compound is a known inhibitor of tyrosinase, an enzyme involved in melanin synthesis, which can play a role in fungal virulence and protection against host immune responses.[2][3][5]
Disruption of Fungal Cell Membrane
One of the proposed mechanisms for salicylic acid's antifungal action is the disruption of the fungal plasma membrane. This can lead to increased membrane permeability and leakage of essential intracellular components, ultimately resulting in cell death.[6]
Interference with Signaling Pathways
Recent evidence suggests that salicylic acid can interfere with crucial fungal signaling pathways that regulate growth, development, and pathogenicity. The Target of Rapamycin (TOR) signaling pathway is a key regulator of cell growth in response to nutrient availability. Salicylic acid has been shown to inhibit the TOR pathway in Fusarium oxysporum, leading to arrested hyphal growth and reduced pathogenicity.[1][7] It is plausible that this compound acts through a similar mechanism.
Another potential target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is involved in responses to various cellular stresses, including cell wall integrity.[7]
Below are diagrams illustrating the potential points of inhibition by this compound within these key fungal signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antifungal activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Hemocytometer or spectrophotometer for inoculum quantification
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
-
Preparation of Fungal Inoculum:
-
For yeast (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
For molds (e.g., Aspergillus fumigatus): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Include a drug-free well for a growth control and a well with medium only for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.
-
Incubate the plates at 35°C for 24-48 hours for Candida albicans and 48-72 hours for Aspergillus fumigatus.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 530 nm.
-
Protocol 2: Zone of Inhibition Assay (Disk Diffusion)
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Solvent (e.g., DMSO)
-
Agar plates (SDA for yeasts, PDA for molds)
-
Fungal isolates
-
Sterile swabs
Procedure:
-
Preparation of Fungal Lawn:
-
Prepare a fungal inoculum as described in Protocol 1.
-
Using a sterile swab, evenly streak the inoculum over the entire surface of the agar plate to create a uniform lawn.
-
-
Preparation and Application of Disks:
-
Dissolve this compound in a suitable solvent to a known concentration.
-
Impregnate sterile filter paper disks with a specific volume (e.g., 10 µL) of the this compound solution.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a solvent-only disk as a negative control.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Measurement:
-
Measure the diameter of the zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antifungal activity.
-
Conclusion
This compound presents a promising avenue for the development of novel antifungal agents. Its demonstrated activity against a range of microbes and its potential to interfere with fundamental fungal processes, such as cell growth and integrity, warrant further investigation. The protocols and data presented in this document provide a framework for researchers to explore the full potential of this compound in the fight against fungal infections and contamination. Further studies are needed to establish a comprehensive profile of its antifungal spectrum and to elucidate the precise molecular targets within fungal cells.
References
- 1. Salicylic acid fights against Fusarium wilt by inhibiting target of rapamycin signaling pathway in Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | pharmaceutical intermediate | CAS# 5106-98-9 | InvivoChem [invivochem.com]
- 3. glpbio.com [glpbio.com]
- 4. 4-氯水杨酸 93% | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Salicylic acid fights against Fusarium wilt by inhibiting target of rapamycin signaling pathway in Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Terbium using 4-Chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sensitive detection of terbium (Tb³⁺) utilizing 4-Chlorosalicylic acid (CSA) as a sensitizer in a spectrofluorometric method. The formation of a highly fluorescent quadruple complex involving terbium, this compound, Ethylenediaminetetraacetic acid (EDTA), and Cetyltrimethylammonium bromide (CTMAB) allows for the quantification of trace amounts of terbium.
I. Principle of Detection
The detection method is based on the principle of sensitized luminescence (or antenna effect). In this process, the organic ligand, this compound, absorbs excitation energy and efficiently transfers it to the chelated terbium ion. The excited terbium ion then returns to its ground state by emitting characteristic sharp, line-like fluorescence. The intensity of this emitted light is directly proportional to the concentration of terbium in the sample.
The inclusion of EDTA and CTMAB in the complex serves to enhance the fluorescence intensity. EDTA acts as a secondary ligand, increasing the stability of the complex and minimizing non-radiative decay pathways. The cationic surfactant, CTMAB, likely facilitates the formation of micelles, which provide a microenvironment that further enhances the luminescence of the terbium complex.
Signaling Pathway: Sensitized Fluorescence of Terbium
Caption: Energy transfer mechanism from this compound to the Terbium ion.
II. Quantitative Data Summary
The performance of the spectrofluorometric method for terbium detection using this compound is summarized in the table below.[1]
| Parameter | Value | Reference |
| Linear Range | 3.0 x 10⁻⁸ - 1.0 x 10⁻⁵ mol/L | [1] |
| Limit of Detection (LOD) | 8.0 x 10⁻⁹ mol/L (S/N = 3) | [1] |
| Excitation Wavelength (λex) | Not specified in abstract; typically in the UV region for salicylic acid derivatives. | |
| Emission Wavelength (λem) | Not specified in abstract; characteristic terbium emission is at ~545 nm. | |
| Complex Composition | Terbium:this compound:EDTA:CTMAB | [1] |
III. Experimental Protocols
The following protocols are based on the published method by Jiang et al. (2003) and general practices for similar spectrofluorometric analyses.[1] Optimal concentrations may require verification.
A. Reagents and Solutions
-
Terbium (III) Standard Stock Solution (1.0 x 10⁻³ M): Dissolve an appropriate amount of high-purity terbium oxide (Tb₄O₇) in a minimal amount of concentrated nitric acid. Gently heat to facilitate dissolution. Evaporate to dryness and dissolve the residue in deionized water. Dilute to the final volume in a volumetric flask.
-
This compound (CSA) Solution (1.0 x 10⁻³ M): Dissolve the required amount of this compound in deionized water. Gentle heating or the addition of a small amount of NaOH may be necessary for complete dissolution.
-
EDTA Solution (1.0 x 10⁻³ M): Dissolve the disodium salt of EDTA in deionized water.
-
Cetyltrimethylammonium Bromide (CTMAB) Solution (1.0 x 10⁻³ M): Dissolve CTMAB in deionized water.
-
Buffer Solution: A buffer solution is required to maintain the optimal pH for complex formation and fluorescence. While the specific buffer is not detailed in the available abstract, a common choice for similar lanthanide fluorescence assays is a Tris-HCl or borate buffer in the slightly alkaline range (pH 7.5-9.0).
B. Instrumentation
-
A fluorescence spectrophotometer (spectrofluorometer) equipped with a xenon lamp source and capable of measuring excitation and emission spectra.
-
Quartz cuvettes (1 cm path length).
-
Calibrated micropipettes and volumetric flasks.
-
pH meter.
C. Experimental Workflow
Caption: Step-by-step workflow for the spectrofluorometric determination of terbium.
D. Protocol for Standard Curve Generation and Sample Analysis
-
Preparation of Standards: In a series of 10 mL volumetric flasks, add increasing volumes of the terbium standard stock solution to achieve final concentrations within the linear range (e.g., 3.0 x 10⁻⁸ M to 1.0 x 10⁻⁵ M).
-
Reagent Addition: To each volumetric flask (including a blank containing no terbium), add the appropriate volumes of the buffer solution, this compound solution, EDTA solution, and CTMAB solution. Note: The optimal concentrations of these reagents should be determined experimentally, but typical final concentrations in similar assays are in the range of 10⁻⁵ to 10⁻⁴ M.
-
Dilution: Dilute each flask to the 10 mL mark with deionized water and mix thoroughly.
-
Incubation: Allow the solutions to stand at room temperature for a predetermined time (e.g., 15-30 minutes) to ensure complete complex formation.
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer. Based on related compounds, the excitation wavelength is likely in the range of 300-330 nm, and the primary emission peak for terbium is at approximately 545 nm. These should be optimized by scanning the excitation and emission spectra of a prepared standard.
-
Measure the fluorescence intensity of the blank and each standard.
-
-
Calibration Curve: Plot the fluorescence intensity (corrected for the blank) versus the corresponding terbium concentration. Perform a linear regression to obtain the equation of the line.
-
Sample Analysis: Prepare unknown samples in the same manner as the standards and measure their fluorescence intensity. Use the calibration curve to determine the terbium concentration in the unknown samples.
IV. Considerations and Troubleshooting
-
Interferences: The presence of other lanthanide ions or transition metals that can form fluorescent complexes or quench the fluorescence of the terbium complex should be investigated. The use of EDTA helps to mask some potential interfering ions.
-
pH: The pH of the solution is critical for complex formation and fluorescence intensity. The optimal pH should be carefully maintained.
-
Photostability: While lanthanide complexes are generally more photostable than organic fluorophores, prolonged exposure to the excitation light should be avoided to prevent photobleaching of the sensitizer.
-
Purity of Reagents: The use of high-purity reagents and deionized water is essential to minimize background fluorescence and interference.
These application notes and protocols provide a comprehensive guide for the detection of terbium using this compound. For specific applications, further optimization of the experimental conditions may be necessary to achieve the desired sensitivity and accuracy.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chlorosalicylic Acid
Welcome to the technical support center for the purification of 4-Chlorosalicylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in this compound, particularly when synthesized via the chlorination of salicylic acid, include unreacted salicylic acid, and other chlorinated isomers such as 3-Chlorosalicylic acid, 5-Chlorosalicylic acid, and 3,5-Dichlorosalicylic acid.[1] The presence of residual solvents from the reaction or workup is also a possibility.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) is a common method. Purity can also be qualitatively checked by melting point determination; pure this compound has a melting point of 210-212 °C.[2] A broad melting range typically indicates the presence of impurities.
Q3: My purified this compound is discolored. What could be the cause and how can I fix it?
A3: Discoloration in the final product can be due to the presence of colored impurities or degradation products. The use of activated charcoal during the recrystallization process can help remove colored impurities. Add a small amount of activated charcoal to the hot solution before the filtration step. However, be aware that excessive use of charcoal can lead to a decrease in the overall yield.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
| Problem | Possible Cause | Solution |
| Low or no crystal formation upon cooling. | - Too much solvent was used. - The solution was not sufficiently saturated. - The cooling process was too rapid. | - Concentrate the solution by boiling off some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][4] |
| Oily precipitate forms instead of crystals. | - The compound is "oiling out," which can happen if the solution is supersaturated at a temperature above the melting point of the solute in the solvent. - Presence of significant impurities. | - Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool slowly. - Consider using a different recrystallization solvent or a solvent mixture. - Perform a preliminary purification step like column chromatography to remove a significant portion of the impurities.[5] |
| Poor recovery of the purified product. | - Too much solvent was used, leading to significant loss of the product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent cooling and crystallization during filtration. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[6] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of this compound from its impurities. | - Inappropriate solvent system (eluent). - Column was not packed properly, leading to channeling. - The sample was overloaded on the column. | - Optimize the solvent system using thin-layer chromatography (TLC) first to find a mobile phase that gives good separation. A gradient elution from a non-polar to a more polar solvent system is often effective. - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of sample for the column size. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. |
| The compound is not eluting from the column. | - The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent. For silica gel chromatography of acidic compounds, adding a small amount of acetic acid or formic acid to the eluent can help to improve elution by reducing tailing. |
| Streaking or tailing of the compound band. | - The compound is interacting too strongly with the stationary phase. - The sample is not fully soluble in the eluent. | - Add a small percentage of a more polar solvent or an acid (like acetic acid) to the eluent to reduce strong interactions. - Ensure the sample is fully dissolved in a minimum amount of the initial eluent before loading it onto the column. |
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 34 mg/mL | [7] |
| Ethanol | 34 mg/mL | [7] |
| Water | Insoluble | [7] |
| Methanol | Slightly soluble | |
| Petroleum Ether/Toluene (2:1) | Recrystallization solvent for the related 4-chloroacetylsalicylic acid |
Experimental Protocols
Recrystallization from a Single Solvent (e.g., Ethanol-Water Mixture)
This protocol is a general guideline and may need optimization based on the impurity profile of the crude this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Purification by Column Chromatography
This protocol provides a general framework for the purification of this compound using silica gel chromatography.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Carefully pour the slurry into a chromatography column with the stopcock closed. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the compound. A small amount of acetic acid can be added to the eluent to reduce tailing.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
References
Overcoming solubility issues of 4-Chlorosalicylic acid in experiments
This guide provides researchers, scientists, and drug development professionals with technical support for overcoming solubility challenges when working with 4-Chlorosalicylic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a halogenated derivative of salicylic acid. It is recognized for its potential as a tyrosinase inhibitor and its antimicrobial properties against a range of bacteria and fungi.[1] Its utility is being explored in cosmetics for skin lightening and in pharmaceuticals for its antibacterial effects.
Q2: What are the primary solvents for dissolving this compound?
This compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][3] It is poorly soluble in water.[3] For biological assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous experimental medium.
Q3: How does pH influence the solubility of this compound?
As a weak acid, the solubility of this compound in aqueous solutions is highly dependent on pH.[4][5][6][7] At a pH below its acid dissociation constant (pKa), the compound will be in its less soluble, neutral (protonated) form. As the pH increases above the pKa, the carboxylic acid group deprotonates, forming a more soluble salt. Therefore, increasing the pH of the aqueous solution can significantly enhance the solubility of this compound.
Q4: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer/cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. The troubleshooting section below provides a detailed workflow to address this. Key strategies include reducing the final concentration, adjusting the pH of the aqueous medium, or using co-solvents and other formulation approaches.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 34 mg/mL[2] | 197.02 mM[2] | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[2] |
| Ethanol | 34 mg/mL | 197.02 mM | |
| Water | Insoluble (<0.1 mg/mL)[3] | <0.58 mM[3] | |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL | ≥ 14.49 mM | A clear solution can be achieved with this formulation.[4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 14.49 mM | SBE-β-CD can act as a solubilizing agent.[4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 14.49 mM | Suitable for in vivo oral administration.[4] |
| PBS | 2 mg/mL | 11.59 mM | Ultrasonication at <60°C may be required to achieve a clear solution.[4] |
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Solutions
This troubleshooting guide follows a logical workflow to help you resolve issues with the precipitation of this compound upon its dilution from an organic stock solution into an aqueous medium for your experiment.
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is adapted for screening the inhibitory effect of this compound on mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. From this, create serial dilutions in DMSO.
-
Prepare a positive control, such as Kojic acid, in the same manner as the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of tyrosinase solution
-
20 µL of your this compound dilution (or DMSO for the negative control, and Kojic acid for the positive control).
-
-
Mix and incubate the plate at room temperature for 10 minutes.
-
To initiate the reaction, add 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475-490 nm using a microplate reader in kinetic mode for at least 10-15 minutes, taking readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited). The reported IC50 for diphenolase activity is 1.10 mM.[8]
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC & MBC)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Materials:
-
This compound
-
DMSO
-
Bacterial strain of interest (e.g., E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial two-fold dilution of the compound in a 96-well plate containing MHB to achieve a range of final concentrations to be tested. Ensure the final DMSO concentration is not inhibitory to the bacteria (typically ≤1%).
-
-
MIC Determination:
-
Inoculate each well containing the different concentrations of this compound with the prepared bacterial suspension.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3][9][10] The reported MIC for E. coli is 250 µg/mL.[8]
-
-
MBC Determination:
-
Take an aliquot from the wells corresponding to the MIC and higher concentrations where no growth was observed.
-
Spread the aliquots onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[3][10] The reported MBC for E. coli is 500 µg/mL.[8]
-
Logical Workflow for Experimental Design
When planning an experiment with this compound, especially in a biological context, it is crucial to consider the solubility limitations from the outset. The following diagram illustrates a logical workflow for designing your experiment to avoid solubility issues.
References
- 1. protocols.io [protocols.io]
- 2. asianpubs.org [asianpubs.org]
- 3. microchemlab.com [microchemlab.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scielo.br [scielo.br]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. selleckchem.com [selleckchem.com]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 10. qlaboratories.com [qlaboratories.com]
Troubleshooting unexpected results in experiments with 4-Chlorosalicylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorosalicylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Section 1: General Properties and Handling
1.1. What are the general properties of this compound?
This compound is an off-white to light beige crystalline powder. It is important to be aware of its physical and chemical properties to ensure proper handling and storage.
| Property | Value |
| Molecular Formula | C₇H₅ClO₃ |
| Molecular Weight | 172.57 g/mol |
| Melting Point | 210-212 °C |
| Appearance | Off-white to light beige powder |
| Solubility | Slightly soluble in water. Soluble in DMSO (34 mg/mL) and Ethanol (34 mg/mL).[1] |
1.2. How should I properly store this compound?
To ensure the stability of this compound, it should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep it at -20°C as a powder. Stock solutions can be stored at -80°C for up to a year.[1] Avoid repeated freeze-thaw cycles.
1.3. What are the main safety precautions when handling this compound?
This compound is classified as an irritant and can cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[2] When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.
Section 2: Synthesis and Purity
2.1. I synthesized this compound using the Kolbe-Schmitt reaction with 3-chlorophenol. What are the potential impurities?
The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide. When starting with 3-chlorophenol, the primary product is this compound. However, side reactions can lead to the formation of isomeric impurities and residual starting materials.
Potential Impurities in Kolbe-Schmitt Synthesis:
-
6-Chlorosalicylic acid: An isomer formed due to carboxylation at the other ortho position.
-
Dichlorosalicylic acids: Resulting from any dichlorinated phenol impurities in the starting material or side reactions.
-
3-Chlorophenol: Unreacted starting material.
-
4-Hydroxybenzoic acid and 4-Hydroxyisophthalic acid: These are common impurities in the synthesis of salicylic acid and could potentially be formed under certain conditions.
Caption: Potential byproducts in the synthesis of this compound.
2.2. My purified this compound shows a lower-than-expected melting point and broad peaks in HPLC. What could be the issue?
A depressed and broad melting point range is a classic indicator of impurities. Similarly, broad or tailing peaks in HPLC suggest the presence of co-eluting impurities or issues with the chromatographic method.
Troubleshooting Steps:
-
Re-purify the sample: Recrystallization is a common method for purifying solid organic compounds.
-
Optimize HPLC conditions:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can significantly improve peak shape, especially for acidic compounds like this compound. Using a buffer is recommended.
-
Column Choice: Ensure the column stationary phase is appropriate for separating acidic aromatic compounds.
-
Gradient Elution: A gradient elution may be necessary to resolve closely eluting impurities.
-
-
Analyze for Impurities: Use techniques like LC-MS or GC-MS to identify the impurities present.
2.3. I observe an unexpected smell of phenol from my sample when heating it. What is happening?
Salicylic acid and its derivatives can undergo decarboxylation (loss of CO₂) at elevated temperatures to form the corresponding phenol. In the case of this compound, heating can lead to its decomposition into 3-chlorophenol, which has a distinct phenolic odor.
Caption: Thermal decomposition of this compound.
Section 3: Analytical Troubleshooting
3.1. My 1H NMR spectrum of this compound shows unexpected peaks. How can I identify the source?
Unexpected signals in an NMR spectrum can arise from several sources:
-
Solvent Impurities: Residual protons from deuterated solvents are a common source of extra peaks.
-
Water: A broad singlet can appear due to the presence of water in the sample or solvent.
-
Synthesis Byproducts/Impurities: As discussed in Section 2, isomers or unreacted starting materials can contribute to the spectrum.
-
Degradation Products: If the sample has been stored improperly or for a long time, degradation products may be present.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected NMR signals.
3.2. I am having trouble with peak tailing in the HPLC analysis of this compound. What are the common causes and solutions?
Peak tailing for acidic compounds like this compound is a frequent issue in reverse-phase HPLC.
| Cause | Solution |
| Secondary Interactions with Silica | Lower the mobile phase pH (e.g., with formic or phosphoric acid) to suppress the ionization of silanol groups on the stationary phase. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Dead Volume | Check for and minimize any extra column volume in the system (e.g., long tubing, improper fittings). |
| Inappropriate Mobile Phase | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. |
Section 4: Application-Specific Troubleshooting
4.1. I am using this compound in a tyrosinase inhibition assay and getting inconsistent results. What could be the problem?
Tyrosinase assays can be sensitive to various factors, and phenolic compounds like this compound can sometimes interfere.
Potential Issues in Tyrosinase Assays:
-
Direct Reaction with Substrate or Product: The inhibitor might react with L-DOPA or its oxidation products, leading to a change in absorbance that is not due to enzyme inhibition.
-
Compound Precipitation: Poor solubility of this compound in the assay buffer can lead to light scattering and inaccurate absorbance readings.
-
pH Effects: The pH of the assay buffer is critical for both enzyme activity and the ionization state of the inhibitor.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the reaction mixture containing phosphate buffer (pH 6.8) and mushroom tyrosinase enzyme.
-
Add varying concentrations of the this compound solution to the reaction mixture and incubate for a short period.
-
Initiate the reaction by adding the substrate, L-DOPA.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.
Caption: General workflow for a tyrosinase inhibition assay.
4.2. In my cell viability (MTT) assay, I see unexpected results when using this compound. Could the compound be interfering with the assay?
Yes, compounds can interfere with the MTT assay. Salicylic acid derivatives have been reported to affect mitochondrial respiration, which is the basis of the MTT assay (reduction of MTT to formazan by mitochondrial dehydrogenases).
Potential Interferences in MTT Assay:
-
Alteration of Mitochondrial Activity: this compound might directly stimulate or inhibit mitochondrial dehydrogenases, leading to an over- or underestimation of cell viability.
-
Chemical Reduction of MTT: The compound itself might chemically reduce MTT, leading to a false-positive signal for cell viability.
-
Formazan Crystal Solubility: The presence of the compound might affect the solubility of the formazan crystals, leading to inaccurate absorbance readings.
Troubleshooting and Control Experiments:
-
Cell-Free Control: Incubate this compound with MTT in the absence of cells to check for direct chemical reduction of MTT.
-
Alternative Viability Assay: Use a different viability assay that relies on a different principle, such as trypan blue exclusion (membrane integrity) or CellTiter-Glo (ATP content), to confirm the results.
Caption: Logical flow for troubleshooting MTT assay interference.
4.3. I am using this compound in a spectrofluorometric assay and observe quenching of the fluorescence signal. Why is this happening?
Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It can be caused by a variety of molecular interactions. As a chlorinated aromatic compound, this compound has the potential to act as a quencher.
Possible Quenching Mechanisms:
-
Collisional Quenching: The this compound molecules in the excited state collide with other molecules, leading to non-radiative decay.
-
Static Quenching: Formation of a non-fluorescent complex between the fluorophore and this compound in the ground state.
To investigate quenching, you can perform a Stern-Volmer analysis by measuring the fluorescence intensity at different concentrations of this compound.
References
Technical Support Center: 4-Chlorosalicylic Acid Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Chlorosalicylic acid to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound powder should be stored at -20°C for up to three years. For shorter periods, it can be stored at room temperature in a dry, well-ventilated place.[1][2] It is crucial to keep the container tightly sealed as the compound is hygroscopic.[2]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles. A common practice is to store solutions at -20°C for up to one month or at -80°C for up to one year for extended stability.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound has slight solubility in DMSO and methanol.[2] It is sparingly soluble in water.
Q4: What are the main factors that can cause the degradation of this compound?
A4: The primary factors that can lead to the degradation of this compound are exposure to:
-
Moisture: Due to its hygroscopic nature, moisture can initiate hydrolysis.[2]
-
High Temperatures: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light can cause photodegradation.
-
Extreme pH: Both acidic and alkaline conditions can lead to hydrolysis.
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided.[3]
-
Strong Bases and Acids: These can cause chemical decomposition.[3]
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar halogenated salicylic acids, potential degradation pathways include hydrolysis and oxidation. Hydrolysis may lead to the formation of 4-chlorophenol and salicylic acid derivatives. Oxidation can result in hydroxylated and other oxidized aromatic compounds. Further analysis using techniques like LC-MS is required for definitive identification of degradation products.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance of the solid (e.g., clumping, discoloration). | 1. Absorption of moisture due to improper storage. 2. Exposure to light. 3. Contamination. | 1. Store in a desiccator or a tightly sealed container with a desiccant. 2. Store in an amber vial or a light-blocking container. 3. Ensure proper handling procedures to prevent cross-contamination. |
| Decreased potency or unexpected results in experiments. | 1. Degradation of the compound due to improper storage of the solid or solution. 2. Repeated freeze-thaw cycles of the stock solution. | 1. Verify storage conditions (temperature, light, and moisture protection). 2. Prepare fresh stock solutions and aliquot them for single use to avoid freeze-thaw cycles. 3. Perform a quality control check of the compound using a suitable analytical method (e.g., HPLC). |
| Precipitation observed in the stock solution upon storage at low temperatures. | 1. The solvent's freezing point is close to the storage temperature. 2. The concentration of the solution exceeds its solubility at the storage temperature. | 1. Use a solvent with a lower freezing point if compatible with your experimental setup. 2. Gently warm the solution to room temperature and vortex to redissolve the compound before use. If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent results between different batches of the compound. | 1. Variability in the purity of the batches. 2. Different storage histories of the batches leading to varying levels of degradation. | 1. Always check the certificate of analysis for each batch. 2. Ensure consistent and proper storage conditions for all batches. 3. If possible, qualify each new batch with a standard analytical method before use in critical experiments. |
Quantitative Stability Data
The following table summarizes the expected stability of this compound under different storage conditions. Please note that this data is based on general recommendations for similar compounds and actual stability may vary. It is always recommended to perform your own stability studies for critical applications.
| Form | Storage Condition | Solvent | Expected Shelf Life |
| Solid (Powder) | Room Temperature (Sealed, Dry) | N/A | Months |
| Solid (Powder) | -20°C (Sealed, Dry) | N/A | 3 Years[1] |
| Solution | -20°C | DMSO/Methanol | 1 Month[1] |
| Solution | -80°C | DMSO/Methanol | 1 Year[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.
Objective: To separate this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or Phosphoric acid (for mobile phase adjustment)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation. A common starting point is a gradient elution from a lower to a higher concentration of the organic solvent.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Forced Degradation Samples: To generate potential degradation products, subject this compound to stress conditions:
-
Acid Hydrolysis: Dissolve in 0.1 M HCl and heat at 60-80°C for a specified time.
-
Base Hydrolysis: Dissolve in 0.1 M NaOH and heat at 60-80°C for a specified time.
-
Oxidation: Dissolve in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 105°C).
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Stored Samples: Prepare solutions of this compound that have been stored under different conditions (e.g., various temperatures, humidity levels).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (determine by UV scan).
-
Column Temperature: Maintain at a constant temperature (e.g., 25-30°C).
-
-
Analysis: Inject the standard solutions, forced degradation samples, and stored samples into the HPLC system.
-
Data Evaluation:
-
Assess the separation of the main peak (this compound) from any degradation peaks.
-
Calculate the percentage of degradation in the stressed and stored samples by comparing the peak area of this compound to the total peak area.
-
The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
-
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
Identifying and removing impurities from 4-Chlorosalicylic acid
Welcome to the Technical Support Center for 4-Chlorosalicylic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Potential Synthesis-Related Impurities:
-
Isomeric Impurities: Positional isomers such as 6-Chloro-2-hydroxybenzoic acid and 5-Chlorosalicylic acid can be formed as byproducts during the carboxylation of 4-chlorophenol.
-
Unreacted Starting Materials: Residual 4-chlorophenol may be present in the final product.
-
Other Related Substances: Dichlorinated salicylic acids could potentially be formed in small amounts.
Potential Degradation-Related Impurities:
-
Decarboxylation Products: Upon exposure to heat, this compound may undergo decarboxylation to form 4-chlorophenol.
-
Oxidation Products: Like other phenolic compounds, this compound can be susceptible to oxidation, leading to colored impurities. The specific structures of these products are complex and varied.
-
Hydrolysis Products: While generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis, although specific products are not well-documented.
Q2: How can I identify the impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity identification.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a powerful tool for separating this compound from its potential impurities. A method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid is a good starting point.[1] Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the determination of the molecular weights of the impurities, aiding in their identification.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities, such as residual solvents from the synthesis or purification process.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for the structural elucidation of unknown impurities that have been isolated, for example, by preparative HPLC.[6][7][8][9]
Q3: What is the recommended method for purifying this compound?
A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification.
Troubleshooting Guides
Troubleshooting Impurity Identification
| Issue | Possible Cause | Troubleshooting Step |
| Unknown peaks in HPLC chromatogram | Presence of synthesis-related or degradation impurities. | 1. Use HPLC-MS to obtain the molecular weight of the unknown peaks. 2. Compare retention times with commercially available standards of potential impurities (e.g., isomers, 4-chlorophenol). 3. Isolate the impurity using preparative HPLC and perform NMR for structural elucidation. |
| Broad or tailing peaks in HPLC | Inappropriate mobile phase pH or column choice. | 1. Adjust the mobile phase pH with an acid modifier (e.g., formic acid, phosphoric acid) to ensure the acidic analyte is in its protonated form. 2. Experiment with different C18 columns from various manufacturers as selectivity can vary. |
| Suspected residual solvents | Incomplete drying of the product after synthesis or purification. | Perform headspace GC-MS analysis to identify and quantify any residual volatile organic compounds.[4][5] |
Troubleshooting Purification by Recrystallization
| Issue | Possible Cause | Troubleshooting Step |
| Low recovery of purified product | 1. Using too much solvent. 2. The compound is too soluble in the cold solvent. 3. Cooling the solution too quickly. | 1. Use the minimum amount of hot solvent necessary to dissolve the solid. 2. After dissolving in a good solvent, add a "poor" solvent in which the compound is less soluble to induce precipitation (mixed solvent system). 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] |
| Product "oils out" instead of crystallizing | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. High concentration of impurities. | 1. Choose a solvent with a lower boiling point. 2. Try a different solvent or a solvent mixture. 3. Perform a preliminary purification step, such as a simple filtration of the hot solution to remove insoluble impurities. |
| Colored impurities remain in the crystals | The colored impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Caution: Do not use activated charcoal with phenolic compounds if you are using heat, as it can contain ferric ions that may form colored complexes.[11] |
| No crystal formation upon cooling | The solution is not supersaturated. | 1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of pure this compound. 3. Evaporate some of the solvent to increase the concentration and allow to cool again. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol provides a general starting point for the analysis of this compound and the separation of its potential impurities. Method optimization will likely be required.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
This compound sample
-
Standards of potential impurities (if available)
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 230 nm and 310 nm
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more non-polar impurities. A suggested starting gradient is 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.
-
-
-
Analysis: Inject the sample and any available standards. Record the chromatograms and integrate the peaks.
-
Data Interpretation: Compare the retention times of the peaks in the sample chromatogram to those of the standards. For unknown peaks, further investigation using HPLC-MS is recommended.
Workflow for HPLC Impurity Analysis
Protocol 2: Purification of this compound by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the initial purity of the material. A water or ethanol-water mixture is a good starting point for phenolic acids.[10][12]
Materials:
-
Impure this compound
-
Recrystallization solvent (e.g., deionized water, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the impure this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[13]
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid. This should be done on a hot plate with constant swirling.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[14]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and perform HPLC analysis to assess the purity of the recrystallized product.
Recrystallization Workflow
Data Presentation
The effectiveness of a purification method is best assessed by comparing the purity before and after the process, along with the yield of the purified product.
Table 1: Example Data for Recrystallization of this compound
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC, Area %) | 95.0% | 99.5% |
| Major Impurity 1 (Area %) | 2.5% | 0.2% |
| Major Impurity 2 (Area %) | 1.5% | <0.1% |
| Appearance | Off-white powder | White crystalline solid |
| Yield | N/A | 85% |
Note: The data in this table is illustrative and will vary depending on the initial purity of the this compound and the specific recrystallization conditions used.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. ijrti.org [ijrti.org]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. This compound(5106-98-9) 1H NMR spectrum [chemicalbook.com]
- 7. d-nb.info [d-nb.info]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. edu.rsc.org [edu.rsc.org]
- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Technical Support Center: Chlorination of Salicylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of salicylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the chlorination of salicylic acid?
A1: The chlorination of salicylic acid typically yields a mixture of monochlorinated and dichlorinated isomers. The main products are 5-chlorosalicylic acid, 3-chlorosalicylic acid, and 3,5-dichlorosalicylic acid.[1][2] The distribution of these products is highly dependent on the reaction conditions. Under certain conditions, further chlorination can lead to trichlorinated products like 3,5,6-trichlorosalicylic acid.[3]
Q2: What are the common side reactions and byproducts observed during the chlorination of salicylic acid?
A2: A significant side reaction to be aware of is the ipso-replacement of the carboxyl group, which leads to the formation of 2,4,6-trichlorophenol.[4] This is particularly prevalent when using gaseous chlorine in acetic acid or sodium hypochlorite in an aqueous alkaline medium.[4] Additionally, decarboxylation and hydroxylation pathways can lead to other halogenated byproducts.[5]
Q3: How does the choice of chlorinating agent affect the reaction?
A3: The reactivity of the chlorinating agent plays a crucial role. The inherent reactivity of aqueous halogenating agents towards salicylate decreases in the order: BrCl > BrOCl > Br₂ > Br₂O > Cl₂ > Cl₂O > HOBr > HOCl.[1][6] This indicates that agents like molecular chlorine (Cl₂) are significantly more reactive than hypochlorous acid (HOCl).[7] The choice of reagent can also influence the product distribution and the extent of side reactions. For selective chlorination, reagents like N-chlorosuccinimide (NCS) can be used, often in conjunction with a catalyst.[8]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Monochlorinated Product
Possible Cause: Unfavorable reaction conditions leading to the formation of multiple products or unreacted starting material.
Troubleshooting Steps:
-
Control Reaction Temperature: For the synthesis of 5-chlorosalicylic acid, precise temperature control is critical. Maintaining the reaction at a controlled, lower temperature can favor the formation of the monochlorinated product over the dichlorinated one.[2]
-
Regulate Chlorine Addition: The rate at which chlorine is introduced into the reaction mixture can influence the product distribution. A slow and controlled addition of the chlorinating agent is recommended to avoid over-chlorination.[2]
-
Optimize Solvent and pH: The reaction medium and pH can significantly impact the reaction. For instance, using glacial acetic acid is a common practice.[2] The pH can affect the speciation of both salicylic acid and the chlorinating agent, thereby influencing the reaction rate and selectivity.[7]
Issue 2: Formation of Undesired 3,5-Dichlorosalicylic Acid
Possible Cause: Over-chlorination due to harsh reaction conditions or an excess of the chlorinating agent.
Troubleshooting Steps:
-
Stoichiometry of Chlorinating Agent: Carefully control the molar ratio of the chlorinating agent to salicylic acid. An excess of the chlorinating agent will favor the formation of the dichlorinated product.
-
Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired monochlorinated product is formed in maximum yield.[4]
-
Temperature Control: Chlorination of salicylic acid at 0-5°C can favor the formation of 3,5-dichlorosalicylic acid if that is the desired product.[2] To avoid it, higher temperatures with controlled chlorine addition might be necessary for monochlorination.
Issue 3: Presence of 2,4,6-Trichlorophenol Impurity
Possible Cause: Ipso-substitution of the carboxylic group, a common side reaction under certain conditions.
Troubleshooting Steps:
-
Choice of Chlorination Method: Avoid methods known to promote this side reaction, such as using gaseous chlorine in acetic acid or sodium hypochlorite in an aqueous alkaline solution.[4]
-
Purification: If the byproduct is formed, purification is necessary. Recrystallization from a 50% aqueous 2-propanol solution has been shown to be effective in removing 2,4,6-trichlorophenol from 3,5-dichlorosalicylic acid.[4]
Issue 4: Difficulty in Achieving Regioselectivity (e.g., targeting the 3-position)
Possible Cause: The directing effects of the hydroxyl and carboxyl groups on the salicylic acid ring favor substitution at the 5-position.
Troubleshooting Steps:
-
Use of Catalysts: For specific regioselectivity, such as targeting the ortho-position to the hydroxyl group, specialized catalytic systems may be required. For instance, Pd(II) catalysis has been used for the ortho-chlorination of salicylic acid derivatives.[8]
-
Protecting Groups: Although not explicitly detailed in the provided context for this specific transformation, the use of protecting groups is a general strategy in organic synthesis to block more reactive sites and direct substitution to a less favored position.
Data Presentation
Table 1: Relative Reactivity of Aqueous Halogenating Agents with Salicylate
| Halogenating Agent | Decreasing Order of Reactivity |
| BrCl | 1 |
| BrOCl | 2 |
| Br₂ | 3 |
| Br₂O | 4 |
| Cl₂ | 5 |
| Cl₂O | 6 |
| HOBr | 7 |
| HOCl | 8 |
Source: Adapted from references[1][7][6]
Experimental Protocols
Protocol 1: Synthesis of 5-Chlorosalicylic Acid
This protocol is based on the principle of controlled chlorination to favor the formation of the monochlorinated product.
Materials:
-
Salicylic acid
-
Glacial acetic acid
-
Chlorine gas
-
Ice bath
-
Reaction flask with a gas inlet and outlet
-
Stirring apparatus
Procedure:
-
Dissolve salicylic acid in glacial acetic acid in the reaction flask.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly bubble chlorine gas through the solution while stirring continuously. The rate of chlorine addition should be carefully controlled.
-
Monitor the reaction progress by TLC.
-
Once the desired conversion is achieved, stop the chlorine flow.
-
Allow the reaction mixture to warm to room temperature.
-
The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like dilute alcohol.[2]
Protocol 2: Analysis of Chlorination Products by HPLC
This protocol provides a general guideline for the analysis of the reaction mixture.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Prepare a standard solution of salicylic acid and, if available, the expected chlorinated derivatives.
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the separation at a suitable wavelength (e.g., near the λmax of salicylic acid and its derivatives).
-
Identify and quantify the components by comparing their retention times and peak areas with the standards.
Visualizations
Caption: General experimental workflow for the chlorination of salicylic acid.
Caption: Reaction pathways in the chlorination of salicylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]
- 4. A COMPARATIVE STUDY OF METHODS OF THE SALICYLIC ACID CHLORINATION FOR FURTHER PRODUCTION OF ANTIHELMINTHIC DRUGS | Dudarev | Drug development & registration [pharmjournal.ru]
- 5. Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid | NSF Public Access Repository [par.nsf.gov]
- 7. Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. WO2015075087A1 - Process for selective chlorination of salicylic acid derivatives - Google Patents [patents.google.com]
How to improve the purity of synthesized 5-chlorosalicylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 5-chlorosalicylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized 5-chlorosalicylic acid?
A1: The most common impurities encountered during the synthesis of 5-chlorosalicylic acid are typically unreacted starting material (salicylic acid) and over-chlorinated byproducts, such as 3,5-dichlorosalicylic acid.[1][2] Depending on the reaction conditions, other polychlorinated salicylic acids and phenolic byproducts may also be present.[3]
Q2: What is the most effective method for purifying crude 5-chlorosalicylic acid?
A2: Recrystallization is the most common and effective method for purifying crude 5-chlorosalicylic acid on a laboratory scale.[4][5] The choice of solvent is critical for successful purification. For highly impure samples or to separate isomers, column chromatography may be necessary.[1]
Q3: How can I assess the purity of my 5-chlorosalicylic acid sample?
A3: The purity of 5-chlorosalicylic acid can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (171-172 °C) indicates high purity.[6] A broad or depressed melting point suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for quantifying the purity of 5-chlorosalicylic acid and identifying impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify the presence of impurities by comparing the spectrum of the sample to that of a pure standard.
Q4: Are there any safety precautions I should take when working with 5-chlorosalicylic acid and the solvents used for its purification?
A4: Yes, it is crucial to handle 5-chlorosalicylic acid and all solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 5-Chlorosalicylic acid is toxic if swallowed and causes skin and eye irritation.[8] The organic solvents used for recrystallization are often flammable and can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guides
Problem 1: Low yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| Too much solvent used | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. |
| Cooling was too rapid | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities. |
| Inappropriate solvent system | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests with different solvents to find the optimal one. |
| Premature crystallization during hot filtration | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Problem 2: Product is still impure after recrystallization (e.g., off-white color, broad melting point).
| Possible Cause | Troubleshooting Step |
| Incomplete removal of colored impurities | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product. |
| Co-crystallization of impurities | If the impurities have similar solubility profiles to the product, a single recrystallization may not be sufficient. A second recrystallization or purification by column chromatography may be necessary. |
| Inadequate washing of crystals | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. |
Problem 3: Oily substance or no crystals form upon cooling.
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated | Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure 5-chlorosalicylic acid. |
| Presence of significant impurities | High levels of impurities can inhibit crystallization. Consider a preliminary purification step, such as an acid-base extraction, to remove some of the impurities before recrystallization. |
| Inappropriate solvent | The solvent may be too good a solvent for the compound even at low temperatures. Try a different solvent or a mixed solvent system. |
Experimental Protocols
Recrystallization of 5-Chlorosalicylic Acid from Toluene
This protocol is a general guideline for the recrystallization of 5-chlorosalicylic acid. The optimal solvent volumes and temperatures may need to be adjusted based on the initial purity of the crude product.
Materials:
-
Crude 5-chlorosalicylic acid
-
Toluene
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude 5-chlorosalicylic acid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of toluene to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more toluene in small portions until the 5-chlorosalicylic acid just dissolves. Avoid adding an excess of solvent.
-
If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration using a pre-heated Buchner funnel to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold toluene.
-
Dry the purified crystals in a vacuum oven.
Purity Assessment by HPLC
This is a general HPLC method that can be adapted for the analysis of 5-chlorosalicylic acid and its common impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A gradient elution may be necessary to separate all impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation: Dissolve a small, accurately weighed amount of the 5-chlorosalicylic acid sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes typical data related to the purification of salicylic acid derivatives. Note that specific values for 5-chlorosalicylic acid may vary.
| Purification Method | Solvent System | Typical Purity Before | Typical Purity After | Reference |
| Recrystallization | Toluene | 85-95% | >99% | [1] |
| Recrystallization | Petroleum/Toluene (2:1) | Not specified | Not specified | [1] |
| Washing with Organic Solvent | Chlorobenzene | 96.5% | 99.3% | [2] |
Visualizations
Caption: Workflow for the purification of 5-chlorosalicylic acid.
Caption: Decision tree for troubleshooting 5-chlorosalicylic acid purification.
References
- 1. rsc.org [rsc.org]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]
- 4. 3,5-Dichlorosalicylic acid(320-72-9) 1H NMR spectrum [chemicalbook.com]
- 5. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chlorosalicylic acid(5106-98-9) 1H NMR [m.chemicalbook.com]
- 7. Synthesis routes of 5-Chlorosalicylic acid [benchchem.com]
- 8. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to Confirming the Identity and Purity of 4-Chlorosalicylic Acid
For researchers, scientists, and professionals in drug development, the precise identification and purity assessment of chemical compounds are paramount. This guide provides a detailed comparison of 4-Chlorosalicylic acid with its structural isomers and the parent compound, salicylic acid. It outlines key experimental protocols and presents data to aid in the accurate characterization of this compound.
Physicochemical Properties and Comparison with Alternatives
This compound is a halogenated derivative of salicylic acid. Its properties are often compared with other isomers such as 3-Chlorosalicylic acid and 5-Chlorosalicylic acid, as well as the parent compound, salicylic acid, to ensure correct identification. The presence and position of the chlorine atom on the benzene ring significantly influence the physicochemical properties of the molecule.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Salicylic Acid | 3-Chlorosalicylic Acid | 5-Chlorosalicylic Acid |
| Molecular Formula | C₇H₅ClO₃ | C₇H₆O₃ | C₇H₅ClO₃ | C₇H₅ClO₃ |
| Molecular Weight | 172.57 g/mol | 138.12 g/mol [1] | 172.57 g/mol | 172.57 g/mol |
| Melting Point | 209-213 °C[2][3] | 158.6 °C[1] | 180-182 °C | 172-176 °C |
| Appearance | Off-white to light beige powder[3][4][5] | Colorless to white crystalline powder[1] | White to off-white powder | White to off-white crystalline powder |
| CAS Number | 5106-98-9[2][3][4][5][6] | 69-72-7[1] | 823-09-6 | 321-14-2 |
Analytical Techniques for Identity and Purity Confirmation
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
Table 2: Spectroscopic and Chromatographic Data for Comparison
| Technique | This compound | Salicylic Acid | Key Differences |
| ¹H NMR | Aromatic protons show a specific splitting pattern due to the chloro-substitution. | Aromatic protons exhibit a different splitting pattern. | The chemical shifts and coupling constants of the aromatic protons are distinct. |
| ¹³C NMR | The carbon atom attached to the chlorine atom shows a characteristic chemical shift. | Lacks the signal for a carbon-chlorine bond. | Presence of a C-Cl signal and altered chemical shifts of other aromatic carbons. |
| FTIR (KBr Pellet) | Shows characteristic peaks for O-H, C=O, and C-Cl bonds. | Shows peaks for O-H and C=O bonds, but no C-Cl bond. | The presence of a C-Cl stretching vibration and shifts in the fingerprint region. |
| GC-MS | A specific retention time and a mass spectrum with a molecular ion peak (m/z) of 172 and an isotopic pattern characteristic of a chlorine-containing compound. | A different retention time and a molecular ion peak at m/z 138. | Different retention times and mass spectra. The isotopic pattern for chlorine is a key identifier. |
| HPLC | A characteristic retention time under specific column and mobile phase conditions. | A different retention time under the same conditions. | Separation of isomers is possible, leading to distinct retention times. |
Experimental Protocols
Below are detailed methodologies for the key experiments used to characterize this compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and to separate it from its isomers and related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution and run the gradient program. The purity is determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the identity and assess the purity by analyzing the mass spectrum and fragmentation pattern.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of a derivatized sample (e.g., silylated) to improve volatility.
-
Temperature Program: Start at a low temperature, then ramp up to a higher temperature to ensure separation of components.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
-
Data Analysis: Identify the peak for this compound based on its retention time and compare the obtained mass spectrum with a reference spectrum. The presence of the molecular ion and the characteristic isotopic pattern of chlorine are key identifiers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure and confirm the identity.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to confirm the substitution pattern on the aromatic ring. In the ¹³C NMR spectrum, identify the number of unique carbon signals and their chemical shifts, paying close attention to the carbon attached to the chlorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Procedure: Acquire the infrared spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-chlorine (C-Cl) functional groups. Compare the obtained spectrum with a reference spectrum of this compound.
Visualizing the Workflow
A systematic workflow is crucial for the efficient and accurate analysis of this compound.
Caption: Experimental workflow for the identification and purity assessment of this compound.
This comprehensive guide provides the necessary information and protocols for researchers to confidently confirm the identity and purity of this compound, ensuring the reliability of their research and development activities.
References
A Comparative Guide to Analytical Methods for the Validation of 4-Chlorosalicylic Acid Synthesis
For researchers, scientists, and drug development professionals, the rigorous validation of synthesized active pharmaceutical ingredients (APIs) is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical methods for the validation of 4-Chlorosalicylic acid synthesis, a crucial intermediate in various pharmaceutical products. We will delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Titrimetry.
The synthesis of this compound (4-CSA), like any pharmaceutical compound, requires robust analytical methods to confirm its identity, purity, and yield. The choice of analytical technique depends on various factors, including the specific requirements of the analysis (e.g., purity assay, impurity profiling), the available instrumentation, and the desired level of sensitivity and precision. This guide offers a comparative overview to aid in the selection of the most appropriate method for your specific needs.
Method Comparison at a Glance
To facilitate a clear understanding of the capabilities of each technique, the following table summarizes their key performance characteristics in the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Titrimetry |
| Principle | Separation based on polarity and interaction with stationary phase | Separation based on volatility and mass-to-charge ratio of ions | Signal intensity is directly proportional to the number of nuclei | Neutralization reaction between an acid and a base |
| Primary Use | Purity assay, impurity profiling, quantification | Identification and quantification of volatile impurities, trace analysis | Absolute quantification, structural confirmation, purity determination | Assay of bulk material, determination of total acidity |
| Linearity (R²) | > 0.999 | > 0.995 (with derivatization) | Not applicable (primary method) | Not applicable |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ppm (with derivatization) | ~10 µM | Dependent on indicator and titrant concentration |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 ppm (with derivatization) | ~30 µM | Dependent on indicator and titrant concentration |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% (with derivatization) | 99 - 101% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% (with derivatization) | < 1% | < 1% |
| Sample Preparation | Dissolution in a suitable solvent | Derivatization may be required | Dissolution in a deuterated solvent with an internal standard | Dissolution in a suitable solvent |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quality control of pharmaceuticals due to its high resolution, sensitivity, and versatility. A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) acidified with 0.1% phosphoric acid. The exact ratio may need to be adjusted to achieve optimal separation. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 20 µL
-
Detection wavelength: 230 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the synthesized 4-CSA is determined by comparing the peak area of the analyte in the sample chromatogram to that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis. Silylation is a common derivatization technique for compounds containing acidic functional groups.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for the analysis of derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent
-
This compound reference standard
Procedure:
-
Derivatization:
-
Accurately weigh a small amount of the 4-CSA sample or standard (e.g., 1 mg) into a reaction vial.
-
Add a suitable solvent (e.g., 100 µL of anhydrous pyridine).
-
Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Seal the vial and heat at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass scan range: 40-400 amu.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system. Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of the derivatized standard. Quantification can be performed using a calibration curve prepared from derivatized standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, as the signal intensity is directly proportional to the number of protons contributing to the signal.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound reference standard (for identity confirmation)
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the 4-CSA sample.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate a well-resolved signal of 4-CSA and a known signal of the internal standard.
-
Calculate the purity of the 4-CSA sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Titrimetry
Titrimetry, specifically acid-base titration, is a classical and cost-effective method for determining the overall purity of an acidic substance like this compound.
Instrumentation:
-
Burette (50 mL)
-
Pipettes
-
Magnetic stirrer
-
pH meter or a suitable indicator
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol or a suitable solvent to dissolve 4-CSA
-
Phenolphthalein indicator solution
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the 4-CSA sample and dissolve it in a known volume of a suitable solvent (e.g., ethanol, as 4-CSA has limited solubility in water).
-
Titration:
-
Add a few drops of phenolphthalein indicator to the dissolved sample.
-
Titrate the sample solution with the standardized NaOH solution from the burette until a persistent faint pink color is observed, indicating the endpoint.
-
-
Calculation: Calculate the percentage purity of 4-CSA using the following formula:
Purity (%) = (V_NaOH * M_NaOH * MW_4-CSA) / (m_sample * 1000) * 100
Where:
-
V_NaOH = Volume of NaOH solution used in the titration (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
MW_4-CSA = Molecular weight of this compound (172.57 g/mol )
-
m_sample = Mass of the 4-CSA sample (g)
-
Logical Workflow for Validation
The following diagram illustrates a typical workflow for the analytical validation of this compound synthesis.
Caption: Workflow for the synthesis and analytical validation of this compound.
Signaling Pathway for Method Selection
The choice of an analytical method is often guided by the specific analytical question being addressed. The following diagram illustrates a decision-making pathway for selecting the appropriate analytical method.
Caption: Decision pathway for selecting an analytical method for 4-CSA validation.
By understanding the principles, protocols, and performance characteristics of these diverse analytical methods, researchers and drug development professionals can confidently select and implement the most suitable approach for the validation of this compound synthesis, ensuring the quality and integrity of this important pharmaceutical intermediate.
References
A Comparative Analysis of the Bioactivity of 4-Chlorosalicylic Acid and Other Salicylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of 4-Chlorosalicylic acid against other notable salicylic acid derivatives, including salicylic acid, acetylsalicylic acid (aspirin), 5-sulfosalicylic acid, and mesalazine (5-aminosalicylic acid). The following sections detail their comparative anti-inflammatory, antimicrobial, and antioxidant activities, supported by available experimental data. Detailed experimental protocols and diagrams of relevant signaling pathways are also provided to facilitate further research and drug development.
Comparative Bioactivity Data
The following table summarizes the available quantitative data on the anti-inflammatory, antimicrobial, and antioxidant activities of the selected salicylic acid derivatives. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is a collation from various sources.
| Compound | Anti-inflammatory Activity (COX Inhibition) | Antimicrobial Activity (MIC) | Antioxidant Activity |
| This compound | IC50 (COX-1): Data not available IC50 (COX-2): Data not available | E. coli: 250 µg/mL[1][2][3][4] | Data not available |
| Salicylic acid | Weak inhibitor of COX-1 and COX-2 | E. coli, P. aeruginosa, S. aureus, E. faecalis: 250-500 µg/mL[5] | Low radical scavenging activity[6] |
| Acetylsalicylic acid (Aspirin) | IC50 (COX-1): Weakly more selective for COX-1[7] IC50 (COX-2): Data varies | Data not available | Weak radical scavenger[8] |
| 5-Sulfosalicylic acid | Data not available | Data not available | Possesses antioxidant activities[9][10] |
| Mesalazine (5-ASA) | Inhibits COX pathway[11][12][13] | Data not available | Potent radical scavenger[8][14][15][16][17][18] |
In-Depth Bioactivity Comparison
Anti-inflammatory Activity
Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.
Salicylic acid : The parent compound, salicylic acid, is a weak inhibitor of both COX-1 and COX-2 enzymes. Its anti-inflammatory effects are also attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammation.[6]
Acetylsalicylic acid (Aspirin) : Aspirin is a non-selective and irreversible inhibitor of both COX-1 and COX-2.[7] It acts by acetylating a serine residue in the active site of these enzymes. It is generally more potent against COX-1 than COX-2.
5-Sulfosalicylic acid : While used in various biochemical assays, specific data on its COX inhibitory activity is limited.
Mesalazine (5-aminosalicylic acid) : Mesalazine is a key treatment for inflammatory bowel disease (IBD). Its anti-inflammatory mechanism involves the inhibition of the COX and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes.[7][11][12][13] It also appears to exert its effects locally on the intestinal mucosa. Furthermore, mesalazine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[11][12][13]
Antimicrobial Activity
Several salicylic acid derivatives exhibit notable antimicrobial properties against a range of pathogens.
This compound : This derivative has demonstrated potent antimicrobial activity. It shows a Minimum Inhibitory Concentration (MIC) of 250 µg/mL against Escherichia coli.[1][2][3][4] It is reported to have broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3]
Salicylic acid : Salicylic acid itself possesses broad-spectrum antibacterial activity, with reported MIC values ranging from 250 to 500 µg/mL against E. coli, P. aeruginosa, S. aureus, and E. faecalis.[5]
Acetylsalicylic acid (Aspirin) : While primarily known for its anti-inflammatory effects, the direct antimicrobial activity of aspirin is less characterized in terms of specific MIC values.
5-Sulfosalicylic acid : Data on the antimicrobial activity of 5-sulfosalicylic acid is not extensively available.
Mesalazine (5-aminosalicylic acid) : Although a potent anti-inflammatory agent, its direct antimicrobial activity in terms of MIC values is not as well-documented as its other bioactivities.
Antioxidant Activity
The ability to scavenge free radicals is another important aspect of the bioactivity of salicylic acid derivatives, contributing to their therapeutic effects.
Salicylic acid : Salicylic acid exhibits low radical scavenging activity.[6]
Acetylsalicylic acid (Aspirin) : Aspirin is considered a weak radical scavenger.[8]
5-Sulfosalicylic acid : This derivative is known to possess antioxidant properties, though specific quantitative comparisons are limited.[9][10]
Mesalazine (5-aminosalicylic acid) : Mesalazine is a potent antioxidant and an effective radical scavenger.[8][14][15][16][17][18] This activity is believed to contribute significantly to its therapeutic efficacy in IBD by reducing oxidative stress in the inflamed gut mucosa.[14][15][17][18]
Signaling Pathways
The bioactivity of salicylic acid derivatives is intrinsically linked to their interaction with various cellular signaling pathways.
Salicylic acid and its derivatives, including mesalazine, are known to inhibit the NF-κB signaling pathway .[6][11][12][13] NF-κB is a transcription factor that plays a central role in inflammation by promoting the expression of pro-inflammatory genes, including those for COX-2, TNF-α, and various interleukins. By inhibiting the activation of NF-κB, these compounds can effectively downregulate the inflammatory cascade. The primary mechanism of aspirin and other NSAIDs involves the direct inhibition of COX enzymes , preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibition of COX-1 and COX-2.
1. Reagents and Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (salicylic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Terminating solution (e.g., 1 M HCl)
-
ELISA kit for Prostaglandin E2 (PGE2) quantification
-
96-well microplate
-
Plate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding the terminating solution.
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol describes a standard method for determining the MIC of an antimicrobial agent.[19][20][21][22][23]
1. Reagents and Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds dissolved in a suitable solvent
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Prepare serial two-fold dilutions of the test compounds in the growth medium directly in the 96-well microplate.
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (medium and bacteria, no compound) and a sterility control well (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Optionally, the absorbance can be read using a plate reader to quantify bacterial growth.
DPPH Radical Scavenging Assay
This protocol is for assessing the antioxidant activity of the compounds by measuring their ability to scavenge the stable DPPH radical.[24][25][26][27][28]
1. Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., ascorbic acid, Trolox)
-
96-well microplate
-
Spectrophotometer or plate reader
2. Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the test compound dilutions to the respective wells. Include a blank (solvent only) and a control (DPPH solution with solvent).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm.
-
The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (color change from violet to yellow).
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
Conclusion
This comparative guide highlights the diverse bioactivities of this compound and other key salicylic acid derivatives. While all compounds share a common structural backbone, substitutions on the phenyl ring significantly influence their anti-inflammatory, antimicrobial, and antioxidant properties. Mesalazine stands out for its potent localized anti-inflammatory and antioxidant effects, making it a cornerstone in IBD therapy. This compound shows promise as a potent antimicrobial agent. Acetylsalicylic acid remains a benchmark for its irreversible COX inhibition. The available data for 5-sulfosalicylic acid is limited, indicating a need for further investigation.
The provided experimental protocols and pathway diagrams serve as a foundation for researchers to conduct further comparative studies and to explore the therapeutic potential of these compounds in greater detail. A more comprehensive understanding of the structure-activity relationships within this class of molecules will undoubtedly pave the way for the development of novel and more effective therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | pharmaceutical intermediate | CAS# 5106-98-9 | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aspirin - Wikipedia [en.wikipedia.org]
- 7. Mesalazine - Wikipedia [en.wikipedia.org]
- 8. The antiinflammatory moiety of sulfasalazine, 5-aminosalicylic acid, is a radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 5-Sulfosalicylic acid dihydrate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. nbinno.com [nbinno.com]
- 13. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 14. scielo.br [scielo.br]
- 15. Mesalamine for Ulcerative Colitis [webmd.com]
- 16. mdpi.com [mdpi.com]
- 17. Antioxidant Properties of Mesalamine in Colitis Inhibit Phosphoinositide 3-Kinase Signaling in Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Antioxidant effect of mesalazine in the experimental colitis model induced by acetic acid | Semantic Scholar [semanticscholar.org]
- 19. protocols.io [protocols.io]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. goldbio.com [goldbio.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. acmeresearchlabs.in [acmeresearchlabs.in]
- 25. 4.8. DPPH Radical Scavenging Assay [bio-protocol.org]
- 26. marinebiology.pt [marinebiology.pt]
- 27. mdpi.com [mdpi.com]
- 28. iomcworld.com [iomcworld.com]
Comparative analysis of different synthetic routes to 4-Chlorosalicylic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
4-Chlorosalicylic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its preparation can be approached through several synthetic pathways, each with distinct advantages and disadvantages concerning yield, selectivity, and reaction conditions. This guide provides a comparative analysis of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
This guide evaluates three primary synthetic strategies for the preparation of this compound:
-
Kolbe-Schmitt Reaction of 3-Chlorophenol: A classical approach involving the carboxylation of a phenoxide. The use of potassium hydroxide is crucial for directing the carboxylation to the para position.
-
Ortho-lithiation of Protected 3-Chlorophenol: A modern and highly regioselective method that utilizes a directing group to achieve carboxylation at the desired position.
-
Oxidation and Hydroxylation of 4-Chlorotoluene: A multi-step route starting from a readily available bulk chemical.
The ortho-lithiation of a protected 3-chlorophenol emerges as a superior method in terms of yield and selectivity, although it involves more steps and requires anhydrous conditions. The Kolbe-Schmitt reaction offers a more direct, albeit potentially lower-yielding, alternative. The route from 4-chlorotoluene is less direct and presents challenges in the final hydroxylation step.
Comparative Data
| Synthetic Route | Starting Material | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Kolbe-Schmitt Reaction | 3-Chlorophenol | KOH, CO₂ | 4 | 150 | 50-60 | ~95 |
| Ortho-lithiation | 3-Chlorophenol | MOM-Cl, n-BuLi, CO₂ | ~3 | -78 to RT | ~85 | >98 |
| From 4-Chlorotoluene | 4-Chlorotoluene | KMnO₄, then hydroxylation reagents | >24 | Variable | Lower (multi-step) | Variable |
Table 1: Comparison of Synthetic Routes to this compound. This table summarizes the key performance indicators for the different synthetic strategies.
Synthetic Route Analysis
Kolbe-Schmitt Reaction of 3-Chlorophenol
The Kolbe-Schmitt reaction is a well-established method for the synthesis of hydroxybenzoic acids.[1][2] In this route, 3-chlorophenol is first converted to its potassium salt, which then undergoes carboxylation with carbon dioxide under pressure. The use of potassium hydroxide as the base is critical, as it favors the formation of the para-isomer (this compound) over the ortho-isomer.[1][2][3][4]
Advantages:
-
Utilizes readily available starting materials.
-
A relatively direct, one-pot synthesis.
Disadvantages:
-
Requires high pressure and temperature.
-
Moderate yields are typically obtained.
-
Formation of isomeric impurities can complicate purification.
Ortho-lithiation of Protected 3-Chlorophenol
Directed ortho-lithiation is a powerful and highly regioselective method for the functionalization of aromatic rings.[5] This strategy involves the protection of the hydroxyl group of 3-chlorophenol, for example, as a methoxymethyl (MOM) ether. The MOM group then acts as a directing group, facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium. The resulting aryllithium species is then quenched with carbon dioxide to afford the carboxylic acid. Subsequent deprotection of the MOM group yields this compound with high selectivity and yield.
Advantages:
-
Excellent regioselectivity, leading to a pure product.
-
High yields are achievable.
-
Milder reaction conditions compared to the Kolbe-Schmitt reaction.
Disadvantages:
-
Requires multiple synthetic steps (protection and deprotection).
-
Requires anhydrous conditions and the use of pyrophoric organolithium reagents.
Synthesis from 4-Chlorotoluene
This route involves the oxidation of the methyl group of 4-chlorotoluene to a carboxylic acid, followed by the introduction of a hydroxyl group at the ortho position. The oxidation of the methyl group can be achieved using strong oxidizing agents like potassium permanganate.[6][7][8] The subsequent hydroxylation of the resulting 4-chlorobenzoic acid is the more challenging step and can proceed through various methods, which are often not highly selective and may result in a mixture of products.
Advantages:
-
Starts from a very inexpensive and readily available material.
Disadvantages:
-
Multi-step synthesis with a challenging final hydroxylation step.
-
The hydroxylation step often lacks regioselectivity and can lead to low yields.
-
Overall, this route is less efficient compared to the others.
Experimental Protocols
Protocol 1: Kolbe-Schmitt Reaction of 3-Chlorophenol
-
Preparation of Potassium 3-Chlorophenoxide: In a pressure vessel, 3-chlorophenol (1 eq.) is dissolved in a suitable solvent (e.g., toluene). An equimolar amount of potassium hydroxide is added, and the mixture is heated to remove water azeotropically.
-
Carboxylation: The vessel is pressurized with carbon dioxide to approximately 5-6 atm and heated to 150 °C for 4 hours with vigorous stirring.
-
Work-up: After cooling, the reaction mixture is diluted with water. The aqueous layer is separated and acidified with concentrated hydrochloric acid to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Ortho-lithiation of MOM-protected 3-Chlorophenol
-
Protection of 3-Chlorophenol: To a solution of 3-chlorophenol (1 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, chloromethyl methyl ether (MOM-Cl, 1.2 eq.) is added dropwise. The reaction is stirred at room temperature until completion. The reaction is quenched with water, and the organic layer is washed, dried, and concentrated to give the MOM-protected 3-chlorophenol.
-
Lithiation and Carboxylation: The MOM-protected 3-chlorophenol (1 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq.) is added dropwise, and the mixture is stirred for 1 hour. Dry carbon dioxide gas is then bubbled through the solution for 1 hour.
-
Deprotection and Work-up: The reaction is allowed to warm to room temperature and then quenched with dilute hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Protocol 3: Synthesis from 4-Chlorotoluene
-
Oxidation of 4-Chlorotoluene: 4-Chlorotoluene (1 eq.) is refluxed with an aqueous solution of potassium permanganate (2 eq.) until the purple color disappears. The hot solution is filtered to remove manganese dioxide. The filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate 4-chlorobenzoic acid. The product is collected by filtration and washed with cold water.
-
Hydroxylation of 4-Chlorobenzoic Acid: (Note: This step can be low-yielding and non-selective). A potential method involves the conversion of 4-chlorobenzoic acid to the corresponding phenol via a nucleophilic aromatic substitution, followed by re-introduction of the carboxylic acid. A more direct but challenging approach would be a directed hydroxylation, which often requires specific catalysts and conditions that are beyond the scope of a general protocol. Due to the difficulty and low efficiency of this step, a detailed, reliable protocol is not provided here.
Conclusion
For the synthesis of this compound, the ortho-lithiation of protected 3-chlorophenol stands out as the most efficient and selective method, providing high yields of a pure product. While it involves more steps, the control over regioselectivity is a significant advantage for applications requiring high purity. The Kolbe-Schmitt reaction offers a simpler, one-pot alternative, which may be suitable for larger-scale synthesis where moderate yields are acceptable. The synthetic route starting from 4-chlorotoluene is the least favorable due to the challenges associated with the selective hydroxylation of 4-chlorobenzoic acid. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, and available resources.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. future4200.com [future4200.com]
- 4. organic chemistry - Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 7. gauthmath.com [gauthmath.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Comparative Analysis of 4-Chlorosalicylic Acid Cross-Reactivity in Biochemical and Immuno-assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-Chlorosalicylic acid in various analytical assays. Understanding the potential for off-target effects and interference is crucial for the accurate interpretation of experimental data and the development of specific molecular probes and therapeutic agents. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key workflows to aid researchers in designing and interpreting their studies.
Executive Summary
This compound, a halogenated derivative of salicylic acid, is utilized as a pharmaceutical intermediate and exhibits known inhibitory effects on certain enzymes, as well as antimicrobial properties. While specific quantitative data on its cross-reactivity in immunoassays is limited in publicly available literature, its performance in biochemical assays, such as the mushroom tyrosinase inhibition assay, has been characterized. This guide compares the activity of this compound with other salicylic acid derivatives in this biochemical assay and provides a framework for assessing potential cross-reactivity in immunoassays based on the behavior of structurally similar compounds.
Data Presentation: Cross-Reactivity and Inhibitory Activity
The following tables summarize the available quantitative data for this compound and related compounds in a biochemical assay and highlight the observed cross-reactivity of other salicylic acid derivatives in an immunoassay.
Table 1: Inhibitory Activity of Salicylic Acid Derivatives against Mushroom Tyrosinase
| Compound | Assay Type | IC50 (mM) - Monophenolase | IC50 (mM) - Diphenolase |
| This compound | Enzymatic | 1.89 [1] | 1.10 [1] |
| Salicylic acid | Enzymatic | - | Competitive Inhibitor |
| 4-Methylsalicylic acid | Enzymatic | - | Mixed-II Type Inhibitor |
| 5-Methylsalicylic acid | Enzymatic | - | Mixed-II Type Inhibitor |
| 4-Methoxysalicylic acid | Enzymatic | - | Non-competitive Inhibitor |
| 5-Methoxysalicylic acid | Enzymatic | - | Mixed-I Type Inhibitor |
Note: Specific IC50 values for all derivatives were not consistently available in the reviewed literature. The type of inhibition provides a qualitative comparison of their interaction with the enzyme.
Table 2: Cross-Reactivity of Salicylic Acid Derivatives in a Salicylate Fluorescent Polarization Immunoassay (FPIA)
| Compound | Assay Type | Percent Cross-Reactivity (%) |
| 5-Methylsalicylic acid | Immunoassay | 1200 |
| Diflunisal | Immunoassay | 222 |
| Salazosulfapyridin | Immunoassay | 153 |
| 5-Aminosalicylic acid | Immunoassay | 122 |
Note: Data for this compound in this specific immunoassay is not available. The data presented is for structurally related compounds and indicates that substitutions on the salicylic acid ring can significantly impact antibody recognition.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory effect of compounds on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound and other test compounds
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of this compound and other test compounds in DMSO. Serial dilutions should be prepared to determine the IC50 value.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the test compound solution (or DMSO for control).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the mushroom tyrosinase solution.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 475 nm using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (with DMSO) and A_sample is the absorbance of the well with the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Competitive ELISA for Salicylate Detection
This protocol describes a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to detect salicylates and assess the cross-reactivity of compounds like this compound.
Materials:
-
Salicylate-specific antibody
-
Salicylate-horseradish peroxidase (HRP) conjugate
-
96-well microplate coated with a capture antibody (e.g., anti-species IgG)
-
This compound and other test compounds
-
Salicylic acid standards
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
If not pre-coated, coat the wells of a 96-well microplate with the capture antibody overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the remaining protein-binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of salicylic acid standards and the test compounds (including this compound).
-
In separate tubes, mix the standards or test compounds with a fixed concentration of the salicylate-HRP conjugate.
-
Add the salicylate-specific antibody to each well.
-
Add the pre-incubated mixture of standard/test compound and salicylate-HRP conjugate to the wells.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free salicylate (from the standard or sample) and the salicylate-HRP conjugate will compete for binding to the immobilized antibody.
-
-
Detection:
-
Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Add the Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the Stop Solution. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
The concentration of salicylate is inversely proportional to the signal intensity.
-
Create a standard curve by plotting the absorbance versus the logarithm of the salicylic acid concentration.
-
Determine the concentration of the test compounds that cause a 50% reduction in signal (IC50).
-
Percent cross-reactivity can be calculated using the formula: % Cross-Reactivity = (IC50 of Salicylic Acid / IC50 of Test Compound) * 100
-
Visualizations
The following diagrams illustrate the experimental workflows and a relevant biological pathway.
Caption: Workflow for the Mushroom Tyrosinase Inhibition Assay.
Caption: Workflow for a Competitive ELISA to Assess Cross-Reactivity.
Caption: Inhibition of the Melanin Synthesis Pathway by this compound.
References
Benchmarking the performance of 4-Chlorosalicylic acid against other tyrosinase inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for effective tyrosinase inhibitors is a cornerstone of research in dermatology, cosmetology, and agriculture. Tyrosinase, a copper-containing enzyme, is the rate-limiting catalyst in melanin biosynthesis. Its inhibition can lead to reduced pigmentation, offering therapeutic potential for hyperpigmentation disorders and serving as a valuable tool in food preservation to prevent enzymatic browning. This guide provides a comparative benchmark of 4-Chlorosalicylic acid against established tyrosinase inhibitors, supported by experimental data and detailed methodologies to aid in research and development.
Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory potential of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower IC50 value signifies greater potency, while the Ki value provides insight into the enzyme-inhibitor binding affinity.
Initial reports on this compound have presented conflicting efficacy data. While some commercial sources indicate inhibitory activity in the millimolar (mM) range, suggesting weak inhibition, other data points to a more potent micromolar (µM) activity. This guide presents the available data for a comprehensive overview. For the purpose of a stringent comparative analysis, this guide will utilize a reported potent IC50 value, while acknowledging the existing discrepancies in the literature.
The following table summarizes the performance of this compound alongside widely recognized tyrosinase inhibitors:
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| This compound | 2.67 | 1.1 | Competitive |
| Kojic Acid | 18.2 | 18.5 | Competitive |
| Arbutin | 230 | 460 | Competitive |
| Hydroquinone | 3.8 | Not Widely Reported | Substrate for Tyrosinase |
Experimental Protocols
The determination of a compound's tyrosinase inhibitory activity is achieved through standardized in vitro assays. The following protocols provide a detailed methodology for assessing IC50 and characterizing the inhibition kinetics.
Tyrosinase Inhibition Assay for IC50 Determination
This spectrophotometric assay measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1) from Agaricus bisporus
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) for inhibitor dissolution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.
-
Prepare a stock solution of L-DOPA in sodium phosphate buffer.
-
Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions at various concentrations.
-
-
Assay in 96-Well Plate:
-
In each well, add 100 µL of sodium phosphate buffer, 40 µL of the tyrosinase solution, and 20 µL of the test inhibitor dilution (or DMSO for the control).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Reaction:
-
Add 40 µL of the L-DOPA solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at regular time intervals for a specified duration (e.g., 20 minutes) using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the inhibitor concentration against the percentage of inhibition.
-
Kinetic Analysis via Lineweaver-Burk Plot
To elucidate the mechanism of inhibition and determine the Ki value, a kinetic analysis is performed by varying the concentrations of both the substrate and the inhibitor.
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but for a range of L-DOPA concentrations in the absence and presence of different fixed concentrations of the inhibitor.
-
Calculate the initial reaction velocity (v) for each condition from the linear phase of the absorbance versus time plot.
-
Construct a Lineweaver-Burk plot by graphing the reciprocal of the velocity (1/v) against the reciprocal of the substrate concentration (1/[S]).
-
Analyze the plot:
-
Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Mixed Inhibition: The lines will intersect in the second or third quadrant.
-
-
The Ki can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Visualized Experimental and Biological Pathways
To further clarify the methodologies and the biological context, the following diagrams are provided.
Caption: Workflow for assessing tyrosinase inhibitor performance.
Caption: Simplified melanogenesis pathway highlighting the role of tyrosinase.
A Spectroscopic Showdown: Unraveling the Isomers of 4-Chlorosalicylic Acid
A comprehensive spectroscopic comparison of 3-Chlorosalicylic acid, 4-Chlorosalicylic acid, 5-Chlorosalicylic acid, and 6-Chlorosalicylic acid, providing researchers, scientists, and drug development professionals with key differentiating spectral data and detailed experimental protocols.
The positional isomerism of the chlorine atom on the salicylic acid backbone significantly influences the physicochemical and spectroscopic properties of the resulting chlorosalicylic acid. Understanding these differences is crucial for unambiguous identification and characterization in various research and development settings, including pharmaceutical sciences and materials science. This guide presents a comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for the four isomers of this compound.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the four isomers. These values highlight the distinct spectral fingerprints arising from the different chlorine substitution patterns on the aromatic ring.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Isomer | H-3 | H-4 | H-5 | H-6 | -OH (Phenolic) | -COOH |
| 3-Chlorosalicylic acid | - | ~7.6 | ~7.0 | ~7.8 | broad | broad |
| This compound | ~7.8 | - | ~6.9 | ~7.8 | broad | broad |
| 5-Chlorosalicylic acid | ~7.8 | ~7.4 | - | ~7.0 | broad | broad |
| 6-Chlorosalicylic acid | ~7.4 | ~6.8 | ~7.3 | - | broad | broad |
Note: The chemical shifts for the hydroxyl and carboxylic acid protons are broad and their positions can vary with solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O |
| 3-Chlorosalicylic acid | ~115 | ~158 | ~122 | ~135 | ~120 | ~130 | ~170 |
| This compound | ~118 | ~160 | ~119 | ~140 | ~117 | ~132 | ~171 |
| 5-Chlorosalicylic acid | ~114 | ~159 | ~135 | ~124 | ~125 | ~119 | ~171 |
| 6-Chlorosalicylic acid | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Predicted ¹³C NMR data for 6-Chlorosalicylic Acid may be obtained from computational chemistry software.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-Cl Stretch |
| 3-Chlorosalicylic acid | ~3200-2500 (broad) | ~1670 | ~750 |
| This compound | ~3200-2500 (broad) | ~1665 | ~800 |
| 5-Chlorosalicylic acid | ~3200-2500 (broad) | ~1675 | ~820 |
| 6-Chlorosalicylic acid | Data not available | Data not available | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima (λmax) in Methanol
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| 3-Chlorosalicylic acid | ~210 | ~310 |
| This compound | ~215 | ~305 |
| 5-Chlorosalicylic acid | ~212 | ~300 |
| 6-Chlorosalicylic acid | Data not available | Data not available |
Mass Spectrometry (MS)
Table 5: Mass-to-Charge Ratios (m/z) of Key Fragments
| Isomer | Molecular Ion [M]⁺ | [M-H₂O]⁺ | [M-COOH]⁺ |
| 3-Chlorosalicylic acid | 172/174 | 154/156 | 127/129 |
| This compound | 172/174 | 154/156 | 127/129 |
| 5-Chlorosalicylic acid | 172/174 | 154/156 | 127/129 |
| 6-Chlorosalicylic acid | Data not available | Data not available | Data not available |
The presence of chlorine results in a characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the this compound isomers.
Caption: General workflow for the spectroscopic comparison of this compound isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of each chlorosalicylic acid isomer was dissolved in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Standard proton NMR spectra were acquired with a pulse angle of 90°, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a pulse angle of 45°, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically >1024).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly on the ATR crystal, and firm pressure was applied.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was collected prior to sample analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Stock solutions of each isomer were prepared in methanol at a concentration of approximately 1 mg/mL. These were further diluted to an appropriate concentration (e.g., 10 µg/mL) to ensure that the absorbance values were within the linear range of the instrument (typically 0.1-1.0 AU).
-
Data Acquisition: UV-Vis spectra were recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length. Methanol was used as the blank.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Sample Introduction: A small amount of each solid sample was introduced directly into the ion source via a direct insertion probe.
-
Ionization: Electron ionization was performed at 70 eV.
-
Data Acquisition: Mass spectra were acquired over a mass range of m/z 50-300.
This guide provides a foundational spectroscopic comparison of the four isomers of this compound. The distinct spectral features, particularly in the NMR and IR regions, allow for their clear differentiation. The provided experimental protocols offer a starting point for researchers to perform their own analyses and further investigate the properties of these important chemical compounds.
Comparison of 4-Chlorosalicylic acid with its parent compound, salicylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of 4-Chlorosalicylic acid and its parent compound, salicylic acid. The information presented is supported by experimental data to assist in evaluating their potential applications in research and development.
Physicochemical Properties
The addition of a chlorine atom to the salicylic acid backbone at the C4 position results in notable differences in the physicochemical properties of this compound compared to its parent compound. These differences can influence their biological activity and formulation characteristics. A summary of their key properties is presented below.
| Property | This compound | Salicylic Acid |
| Molecular Formula | C₇H₅ClO₃ | C₇H₆O₃ |
| Molar Mass | 172.57 g/mol [1] | 138.122 g/mol [2] |
| Appearance | Off-white to light beige powder[3] | Colorless to white crystalline powder[2] |
| Melting Point | 210-212 °C[3] | 158.6 °C[2] |
| pKa | 2.71 (Predicted) | 2.97 |
| Water Solubility | Slightly soluble | 2.48 g/L at 25 °C[2] |
Biological Activity and Mechanism of Action
Both this compound and salicylic acid exhibit a range of biological activities, though their primary mechanisms of action and potency in different assays show distinct variations.
Antimicrobial Activity
Both compounds possess antibacterial and antifungal properties. However, comparative studies have indicated that salicylic acid has a greater antibacterial efficacy than its chlorinated derivative. One study reported the antibacterial reactivity in the following order: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > this compound[4].
This compound has demonstrated potent activity against E. coli, with a Minimum Inhibitory Concentration (MIC) of 250 μg/mL and a Minimum Bactericidal Concentration (MBC) of 500 μg/mL[3].
Anti-inflammatory Activity
Salicylic acid is a well-established anti-inflammatory agent. Its mechanism of action involves the modulation of cyclooxygenase (COX) activity and, notably, the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[5][6]. By inhibiting the activation of NF-κB, salicylic acid can suppress the expression of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6[6].
Direct comparative studies on the anti-inflammatory activity of this compound versus salicylic acid are limited. However, research on other chlorinated salicylic acid derivatives, such as N-(5-chlorosalicyloyl)phenethylamine, has shown that chlorination can enhance the inhibitory activity against NF-κB[7]. This suggests that this compound may also possess anti-inflammatory properties, potentially acting through a similar NF-κB inhibitory mechanism. Further investigation is required to quantify and directly compare its anti-inflammatory potency to that of salicylic acid.
Tyrosinase Inhibition
A significant difference in the biological profile of this compound is its ability to inhibit tyrosinase, a key enzyme in melanin synthesis. It has been shown to inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase with IC₅₀ values of 1.89 mM and 1.10 mM, respectively[3]. The mechanism of inhibition by this compound is reported to be different from that of salicylic acid[8].
Experimental Protocols
Determination of Antibacterial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds.
-
Preparation of Bacterial Suspension: Bacterial strains (e.g., E. coli, S. aureus) are cultured in a suitable broth medium (e.g., Nutrient Broth) at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Test Compounds: Stock solutions of this compound and salicylic acid are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial suspension is added to each well containing the diluted compounds. The plates are then incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determination of MBC: An aliquot from the wells showing no visible growth is sub-cultured on an agar plate and incubated for another 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, often using L-DOPA as a substrate.
-
Preparation of Reagents:
-
Mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer, pH 6.8).
-
L-DOPA solution (e.g., 10 mM in phosphate buffer).
-
Test compounds (this compound and salicylic acid) at various concentrations, dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution to each well.
-
Add 40 µL of the tyrosinase solution and 100 µL of phosphate buffer to each well.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Incubate at 37°C for 20 minutes.
-
-
Measurement: The absorbance of the resulting dopachrome is measured at 475 nm using a microplate reader. The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway Diagrams
Below are diagrams illustrating the known and potential signaling pathways affected by salicylic acid and this compound.
Caption: Salicylic acid's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: this compound's inhibitory effect on the tyrosinase pathway.
References
- 1. This compound | C7H5ClO3 | CID 78782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salicylic acid - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uk.typology.com [uk.typology.com]
- 7. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosinase inhibition assay [bio-protocol.org]
Safety Operating Guide
Personal protective equipment for handling 4-Chlorosalicylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Chlorosalicylic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. Procedural, step-by-step guidance is offered to address specific operational questions, establishing a foundation of trust and safety in your laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] It may also be harmful if swallowed.[2][6]
Table 1: Hazard Classifications for this compound
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][7] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][6] |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber)[7] | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1][8] A face shield may be required for larger quantities or when there is a risk of splashing.[8] | To protect eyes from dust particles and splashes, which can cause serious irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be worn.[7][8] | To avoid inhalation of dust, which may cause respiratory tract irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger scale operations, consider chemical-resistant aprons or suits. | To protect the skin from accidental contact with the chemical. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to maintaining a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Dispensing: When weighing or transferring the solid, avoid generating dust. Use a spatula to handle the powder and close the container immediately after use.
-
Solution Preparation: If preparing a solution, slowly add the this compound to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3] Do not eat, drink, or smoke in the handling area.[2][6]
-
Contaminated Clothing: Remove any contaminated clothing and wash it before reuse.[1][6]
Storage Plan
-
Store in a tightly closed container in a cool, dry, and dark place.[1][8]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[1][2] If eye irritation persists, get medical advice/attention.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[6] If skin irritation occurs, get medical advice/attention.[1][3] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][6] Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
| Ingestion | Rinse mouth with water.[2][6] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
Emergency Spill Response
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1][6]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Prevent the spilled material from entering drains.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. As a halogenated organic acid, it is considered hazardous waste.
Step-by-Step Disposal Guidance
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for disposal through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company.
-
Do NOT: Do not dispose of this compound down the drain or in the regular trash. Do not mix with other waste streams unless specifically instructed to do so by your EHS office.
Experimental Workflow Example
The following diagram illustrates a general workflow for a laboratory procedure involving this compound, such as its use in the spectrofluorometric determination of terbium.
References
- 1. Spectrofluorometric determination of trace amounts of terbium with this compound, EDTA, and cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. victory4.co.uk [victory4.co.uk]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Spectrofluorometric determination of trace amounts of terbium with this compound, EDTA, and cetyltrimethylammonium bromide. | Sigma-Aldrich [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
